molecular formula C12H10N2O2 B121054 Diquat Dipyridone CAS No. 35022-72-1

Diquat Dipyridone

Katalognummer: B121054
CAS-Nummer: 35022-72-1
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: KCTKVKNCYCXHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diquat Dipyridone, also known as Diquat Dipyridone, is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diquat Dipyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diquat Dipyridone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTKVKNCYCXHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216789
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-72-1
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Toxicological Profile of Diquat and its Metabolite Diquat Dipyridone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diquat, a non-selective bipyridyl herbicide, poses significant toxicological risks primarily through its ability to induce severe oxidative stress. Its toxicity is intrinsically linked to its metabolic fate, particularly its conversion to metabolites such as diquat monopyridone and diquat dipyridone. The core mechanism of toxicity involves redox cycling, a process that generates vast quantities of reactive oxygen species (ROS), leading to cellular damage, organ dysfunction, and in severe cases, death. This guide provides a comprehensive technical overview of the physicochemical properties, metabolism, mechanism of action, toxicokinetics, and key toxicological endpoints associated with diquat and its dipyridone metabolite. It further details established experimental protocols for assessing diquat-induced toxicity, presents quantitative toxicological data, and discusses the implications for human health, including its potential link to neurodegenerative diseases.

Introduction: Diquat and the Significance of its Pyridone Metabolites

Diquat (1,1′-ethylene-2,2′-bipyridylium) is a fast-acting contact herbicide and crop desiccant.[1][2] While effective in agricultural and aquatic weed control, its structural similarity to the more notoriously toxic herbicide paraquat raises significant human health concerns.[2] Ingestion is the primary route for systemic toxicity, which can lead to multi-organ failure.[1][2]

A critical aspect of diquat's toxicological profile is its metabolism. In humans and other mammals, diquat is metabolized to diquat monopyridone and diquat dipyridone.[3] While these metabolites are generally considered less toxic than the parent compound, their formation and presence are crucial for understanding the complete toxicokinetic and toxicodynamic picture of diquat exposure.[4][5] Analysis of these metabolites in biological samples can be vital for diagnosing and estimating the time course of poisoning.[6]

Physicochemical Properties and Metabolism

Diquat is typically used as a dibromide salt, which is highly soluble in water.[1] Its toxicity is mediated by the diquat cation. The metabolic conversion of diquat involves the enzymatic oxidation of the pyridyl rings.

Metabolic Pathway: The metabolism of diquat proceeds through two main steps:

  • Formation of Diquat Monopyridone: One of the pyridyl rings of the diquat cation is oxidized to form a pyridone.

  • Formation of Diquat Dipyridone: The second pyridyl ring undergoes oxidation to yield diquat dipyridone.[3]

This metabolic process is considered a detoxification pathway, as the resulting pyridone derivatives exhibit lower acute toxicity.[4][5]

Diquat_Metabolism Diquat Diquat Cation (C12H12N2^2+) Monopyridone Diquat Monopyridone (Metabolite I) Diquat->Monopyridone Oxidation Dipyridone Diquat Dipyridone (Metabolite II) Monopyridone->Dipyridone Oxidation

Caption: Metabolic conversion of Diquat to its primary metabolites.

Mechanism of Action: The Redox Cycling Cascade

The primary mechanism of diquat toxicity is its potent ability to undergo redox cycling, a process that generates an overwhelming flux of reactive oxygen species (ROS).[2][7][8]

The Cascade:

  • One-Electron Reduction: Intracellularly, diquat (DQ²⁺) accepts an electron from cellular reducing agents, primarily NADPH, catalyzed by enzymes like NADPH-cytochrome P450 reductase. This reaction forms a diquat radical cation (DQ⁺•).[9]

  • Reaction with Molecular Oxygen: This unstable radical rapidly donates its electron to molecular oxygen (O₂), regenerating the parent diquat cation (DQ²⁺) and forming a superoxide anion radical (O₂⁻•).[2][9]

  • Generation of ROS: The superoxide anion is a primary ROS that can be converted to other highly damaging species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions.[8]

  • Oxidative Stress: This relentless cycle consumes cellular reducing equivalents (like NADPH) and produces a massive amount of ROS, leading to a state of severe oxidative stress. This stress overwhelms the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione peroxidase).[1]

  • Cellular Damage: The excess ROS indiscriminately attacks cellular macromolecules, causing lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately leading to cell death and tissue injury.[2][7]

Redox_Cycling cluster_Cell Cellular Environment DQ2 Diquat (DQ²⁺) DQR Diquat Radical (DQ⁺•) DQ2->DQR Gains e⁻ DQR->DQ2 Reoxidized O2 Molecular O₂ DQR->O2 Reduces O2_rad Superoxide (O₂⁻•) O2->O2_rad Gains e⁻ ROS Other ROS (H₂O₂, •OH) O2_rad->ROS NADPH NADPH P450 NADPH-Cytochrome P450 Reductase NADPH->P450 Provides e⁻ NADP NADP⁺ P450->DQ2 Reduces Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage

Caption: Diquat-induced redox cycling and generation of reactive oxygen species.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The movement and fate of a toxicant in the body are described by toxicokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).[10][11]

  • Absorption: Diquat is poorly absorbed from the gastrointestinal tract, with studies in rats showing that only about 6% of an oral dose is absorbed into the bloodstream.[12] This poor absorption explains the large difference between the acute oral and subcutaneous lethal doses.[5] Dermal absorption is also slow through intact skin.[13]

  • Distribution: Once absorbed, diquat is rapidly distributed to various organs and tissues via the bloodstream.[14] The highest concentrations are often found in the kidneys, which is a primary target organ for toxicity.[8][14] Unlike paraquat, diquat does not actively accumulate in the lungs.[4]

  • Metabolism: As previously described, diquat is metabolized in the gut to diquat monopyridone and diquat dipyridone.[3][12] This metabolism is thought to be carried out by intestinal flora.[5]

  • Excretion: The majority of an oral dose of diquat is excreted unchanged in the feces due to poor absorption.[5][12] The small fraction that is absorbed is rapidly eliminated, primarily in the urine.[5][12]

Key Toxicological Endpoints

Acute Toxicity

Diquat is classified as moderately to highly toxic upon acute exposure.[13] Ingestion can cause severe gastrointestinal mucosal damage, hypovolemic shock, acute renal failure, and coma.[2][15] The kidney is a major target organ.[8]

Sub-chronic and Chronic Toxicity

Long-term exposure to diquat at lower doses can lead to a range of adverse effects. The most sensitive indicator of chronic diquat toxicity in laboratory animals is the formation of cataracts.[16][17] In 2-year studies with rats, cataracts were observed at doses as low as 1.8 to 3.28 mg/kg/day.[17] Other effects noted in chronic studies include decreased body weight gain and kidney lesions.[4][16]

Genotoxicity and Carcinogenicity

Diquat has been evaluated for its potential to cause genetic damage and cancer. The consensus from multiple studies is that diquat is not genotoxic in vivo and is unlikely to pose a carcinogenic risk to humans from dietary exposure.[4]

Reproductive and Developmental Toxicity

Animal studies have demonstrated that diquat can induce reproductive and developmental toxicity.[15][18] Chronic exposure in female mice led to reduced ovary weights, induced oxidative stress in ovarian cells, and resulted in reduced litter sizes.[15][19] Developmental studies in rabbits indicated potential effects such as delayed ossification at maternally toxic doses.[16] Malformations of the brain, eyes, limbs, and skeleton have been observed in avian embryos exposed to diquat.[20]

Neurotoxicity

There is growing interest in the neurotoxic potential of bipyridyl herbicides, including a possible link to Parkinson's disease.[21][22] Diquat is structurally similar to the neurotoxin MPP+, a metabolite known to cause Parkinsonism.[23] Studies have shown that diquat can cause severe damage to dopaminergic neurons.[14] While formal neurotoxicity studies in rats did not show overt neurotoxic effects, the potential for diquat to contribute to neurodegenerative processes, particularly through oxidative stress, remains an area of active research.[4][23] Diquat has been shown to cause caspase-independent cell death in neuronal cell lines, accompanied by significant ROS production.[23]

Quantitative Toxicological Data Summary

The following table summarizes key quantitative toxicity values for diquat ion from studies in various animal models.

MetricSpeciesRouteValue (mg diquat ion/kg bw)Reference
Acute LD₅₀ RatOral214[4][5]
Acute LD₅₀ RatDermal> 424[4][5]
NOAEL (1-Year) DogOral0.46 - 0.53 (Cataracts)[4][5]
NOAEL (2-Year) RatOral0.58 (Cataracts)[4]
NOAEL (Chronic) MouseOral2.5 (Body weight, liver effects)[16]
NOAEL (Maternal) RabbitOral1.0[4]
NOAEL (Fetal) RabbitOral3.0[4]

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols for Toxicological Assessment

Assessing diquat-induced toxicity requires a suite of assays focused on its primary mechanism of action: oxidative stress.

Workflow for Assessing Diquat-Induced Oxidative Stress in Cell Culture

Assay_Workflow start 1. Cell Culture (e.g., SH-SY5Y, HepG2) exposure 2. Diquat Exposure (Dose-response & time-course) start->exposure viability 3. Cell Viability Assay (e.g., MTT, LDH) exposure->viability ros 4. ROS Measurement (e.g., DCFH-DA assay) exposure->ros lipid 5. Lipid Peroxidation (e.g., MDA assay) exposure->lipid antioxidant 6. Antioxidant Status (e.g., SOD, CAT, GSH assays) exposure->antioxidant data 7. Data Analysis (Statistics, IC50 calculation) viability->data ros->data lipid->data antioxidant->data

Caption: Experimental workflow for in vitro assessment of Diquat toxicity.

Detailed Protocol: Measurement of Lipid Peroxidation (MDA Assay)

Causality: Malondialdehyde (MDA) is a major end-product of the peroxidation of polyunsaturated fatty acids.[1] Its measurement serves as a key biomarker for oxidative damage to lipids.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to collect the supernatant. Determine the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.

  • Reaction Mixture: To a defined volume of lysate (e.g., 100 µL), add 200 µL of Thiobarbituric Acid (TBA) reagent (containing TBA, trichloroacetic acid, and hydrochloric acid).

  • Incubation: Heat the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.

  • Cooling and Centrifugation: Cool the samples on ice to stop the reaction, then centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Spectrophotometry: Transfer the clear supernatant to a microplate or cuvette and measure the absorbance at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the protein content of the sample.

  • Controls: Include a negative control (buffer only) and positive control (a known inducer of lipid peroxidation) to validate the assay performance.

Analytical Methods for Diquat and Metabolite Detection

The accurate quantification of diquat and its metabolites in biological matrices (serum, urine, tissue) is essential for toxicokinetic studies and clinical diagnosis.[3] High-performance liquid chromatography (HPLC) is the most common analytical technique.[24]

  • HPLC with UV and Fluorescence Detection: A robust method has been developed where diquat is detected by a UV detector, while its more fluorescent metabolites, diquat monopyridone and diquat dipyridone, are monitored by a fluorescence detector.[6]

  • Sample Preparation: Solid-phase extraction (SPE) is a typical and effective method for extracting and concentrating diquat and its metabolites from complex biological samples prior to HPLC analysis.[25]

  • LC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the simultaneous analysis of diquat and other polar pesticides in various matrices.[26]

Conclusion

The toxicological profile of diquat is dominated by its capacity to induce profound oxidative stress through a redox cycling mechanism. While metabolism to diquat dipyridone represents a detoxification step, the parent compound's rapid generation of ROS in key organs, particularly the kidneys, drives its acute toxicity. Chronic exposure presents different risks, with cataract formation being a hallmark effect. The potential for neurotoxicity and reproductive harm underscores the need for careful risk assessment and management of human exposure. A thorough understanding of its mechanism, toxicokinetics, and the analytical methods for its detection is paramount for researchers in toxicology and professionals involved in drug development and safety assessment.

References

  • J Clin Emerg. The mechanism of reactive oxygen species and pharmacological therapy in diquat poisoning.
  • Fuke C, et al. Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat. Arch Toxicol. 1996;70(8):504-7. Available from: [Link]

  • Zhang J-Q, et al. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice. PLoS ONE. 2016;11(1):e0147075. Available from: [Link]

  • Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective strategies. Frontiers in Immunology. 2024. Available from: [Link]

  • Gong D, et al. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. Toxicol Sci. 2013;131(2):406-16. Available from: [Link]

  • Lin C-H, et al. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules. 2023;28(2):699. Available from: [Link]

  • Zhang J-Q, et al. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice. PLoS ONE. 2016;11(1):e0147075. Available from: [Link]

  • ResearchGate. Role of DQ in inducing oxidative and nitrosative stress. DQ, diquat; ROS, reactive oxygen species. Available from: [Link]

  • Fuke C, et al. Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. Leg Med (Tokyo). 2002;4(3):156-63. Available from: [Link]

  • J Clin Emerg. Mechanism and treatment of diquat poisoning.
  • Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Diquat. 2005. Available from: [Link]

  • California Department of Pesticide Regulation. DIQUAT DIBROMIDE RISK CHARACTERIZATION DOCUMENT. 1994. Available from: [Link]

  • ResearchGate. LD50 and NOAEL values of DQ (mg ion/kg body weight) in some animal species considering various exposure routes. Available from: [Link]

  • Cho IK, et al. Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC-MS/MS. Korean J Environ Agric. 2020;39(4):368-374. Available from: [Link]

  • Massachusetts Department of Environmental Protection. Diquat Fact Sheet. Available from: [Link]

  • Hoffman DJ, et al. Effects of diquat, an aquatic herbicide, on the development of mallard embryos. J Toxicol Environ Health A. 2001;64(1):53-65. Available from: [Link]

  • McCormack AL, et al. Diquat causes caspase-independent cell death in SH-SY5Y cells by production of ROS independently of mitochondria. Toxicol Appl Pharmacol. 2012;258(2):196-206. Available from: [Link]

  • Silva E, et al. Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment. Hum Exp Toxicol. 2018;37(11):1131-1160. Available from: [Link]

  • Wang Y, et al. Fetal demise and maternal survival after diquat ingestion in a pregnant woman: a case report. Toxicol Mech Methods. 2024. Available from: [Link]

  • PubChem. Diquat Dipyridone. Available from: [Link]

  • Diquat Herbicide Material Safety Data Sheet. 1999. Available from: [Link]

  • World Health Organization (WHO). DIQUAT (addendum). 2013. Available from: [Link]

  • Styles JA. Studies on the effects of paraquat and diquat on cells in culture. Viability of macrophages and fibroblasts incubated with paraquat and diquat. Br J Exp Pathol. 1974;55(1):71-7. Available from: [Link]

  • de Oliveira N, et al. Pesticide exposure and the development of Parkinson disease: a systematic review of Brazilian studies. J Bras Neurocirurg. 2024. Available from: [Link]

  • ResearchGate. Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. 2024. Available from: [Link]

  • ResearchGate. In vivo toxicological assessment of diquat dibromide: cytotoxic, genotoxic, and biochemical approach. 2021. Available from: [Link]

  • Jones GM, Vale JA. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review. J Toxicol Clin Toxicol. 2000;38(2):123-8. Available from: [Link]

  • MSD Veterinary Manual. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. Available from: [Link]

  • Wang X, et al. Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. Sci Total Environ. 2025;955:176840. Available from: [Link]

  • Toxicokinetics. General and Applied Toxicology, 3rd Edition. 2009. Available from: [Link]

  • UCLA Health. This common pesticide may have a link to Parkinson’s disease, study says. 2024. Available from: [Link]

  • EXTOXNET. DIQUAT DIBROMIDE. Oregon State University. 1996. Available from: [Link]

  • Chemsrc. diquat. Available from: [Link]

  • Open Chemistry. Metabolic Changes in Mouse Plasma after Acute Diquat Poisoning by UPLC-MS/MS. Available from: [Link]

  • Open Chemistry. Mutagenic and embryotoxic effects of paraquat and diquat. Available from: [Link]

  • ResearchGate. Toxicity of Dipyridyl Compounds and Related Compounds. 2011. Available from: [Link]

  • Acar A, et al. In vivo toxicological assessment of diquat dibromide: cytotoxic, genotoxic, and biochemical approach. Environ Sci Pollut Res Int. 2021;28(34):47550-47561. Available from: [Link]

  • Costello S, et al. Agricultural paraquat dichloride use and Parkinson's disease in California's Central Valley. Int J Epidemiol. 2024. Available from: [Link]

Sources

Technical Deep Dive: Diquat Dipyridone – Origin, Synthesis, and Toxicological Fate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Sink

In the landscape of bipyridinium herbicides, Diquat Dipyridone (DQ-DP) represents the critical "thermodynamic sink"—the stable, oxidized endpoint of the reactive Diquat molecule. For drug development professionals and toxicologists, understanding DQ-DP is not merely about herbicide degradation; it is a masterclass in the oxidative fate of quaternary ammonium heterocycles.

While the parent molecule, Diquat (1,1'-ethylene-2,2'-bipyridinium), acts as a potent redox cycler generating superoxide anions, its conversion to Dipyridone neutralizes this toxicity. This guide details the discovery, the specific photochemical mechanism of formation, and the rigorous protocols required for its isolation and analysis as a reference standard.

Historical Discovery & Context

The history of Diquat Dipyridone is inextricably linked to the commercialization of Diquat by Imperial Chemical Industries (ICI) .[1]

  • 1955 (The Genesis): Diquat was first synthesized and recognized for its herbicidal properties at ICI’s Jealott’s Hill laboratories.[1] The focus was initially on its ability to accept electrons from Photosystem I, forming a stable radical cation.

  • 1960s (The Stability Paradox): Field researchers noted that while Diquat was persistent in soil (due to cation exchange capacity), it degraded rapidly in aqueous solutions exposed to sunlight. This led to the search for its photochemical breakdown products.[2]

  • 1970s (Metabolite Identification): Toxicology studies, notably by Crabtree et al. (1976) and subsequent WHO evaluations, isolated the specific "monopyridone" and "dipyridone" derivatives. These studies were pivotal in proving that the metabolic and environmental degradation of Diquat leads to less toxic pyridine derivatives, unlike the parent compound.

Mechanistic Pathway: From Redox Cycler to Inert Dione

The formation of Diquat Dipyridone is a study in oxidative ring transformation. Diquat's herbicidal mode of action relies on reversible reduction. However, under UV irradiation or specific enzymatic catalysis, the molecule undergoes irreversible oxidation.

The Degradation Cascade
  • Excitation: Diquat (

    
    ) absorbs UV light, entering an excited state.
    
  • Radical Formation: In the presence of oxygen and water, the excited cation generates superoxide radicals (

    
    ).
    
  • Hydroxylation (The Critical Step): The pyridine ring undergoes nucleophilic attack by water/hydroxyl radicals.

  • Monopyridone Formation (TOPPS): The first stable intermediate is the monopyridone (often called TOPPS).

  • Dipyridone Formation (DQ-DP): Continued oxidation yields the fully oxidized 6,7-dihydro-dipyrido[1,2-a:2',1'-c]pyrazine-4,9-dione.

Visualization of the Pathway

The following diagram illustrates the transition from the active herbicide to the inactive metabolite.

DiquatDegradation cluster_ROS Toxic Byproducts DQ Diquat Dibromide (Active Redox Cycler) Excited Excited State [DQ]* DQ->Excited UV Irradiation (290-320 nm) TOPPS Monopyridone (TOPPS) (Intermediate) Excited->TOPPS Hydroxylation + O2 / H2O ROS Superoxide (O2-) H2O2 Excited->ROS Electron Transfer DQDP Diquat Dipyridone (Stable Metabolite) TOPPS->DQDP Further Oxidation (Rate Limiting Step)

Figure 1: The photochemical degradation pathway of Diquat into Diquat Dipyridone. Note the transition from the active redox cycler (Red) to the stable metabolite (Blue).

Comparative Properties: Parent vs. Metabolite

For researchers developing analytical methods or conducting safety assessments, distinguishing the parent from the metabolite is crucial.

FeatureDiquat (Parent)Diquat Dipyridone (Metabolite)
CAS Number 85-00-7 (Dibromide)35022-72-1
Structure Type Bipyridinium Salt (Dication)Tricyclic Dione (Neutral/Zwitterion)
Redox Activity High (accepts e- to form radical)Low / Inert
Solubility Highly Water SolubleModerate Water Solubility
UV Absorbance

~310 nm

shifts to ~250-270 nm
Toxicology High (Oxidative Stress/Cataractogenic)Significantly Lower (Non-redox active)
Environmental Fate Binds tightly to soil/clayMore mobile, but susceptible to photolysis

Experimental Protocol: Isolation and Analysis

Directive: This protocol describes the generation of Diquat Dipyridone for use as a reference standard in LC-MS/MS analysis.

A. Photochemical Synthesis of Reference Standard

If commercial standards are unavailable, DQ-DP can be generated via controlled photolysis.

  • Preparation: Dissolve Diquat dibromide in deionized water (100 mg/L).

  • Irradiation: Place in a quartz photochemical reactor. Irradiate with a Xenon arc lamp (simulating solar spectrum) or UV-B source for 48–72 hours.

  • Monitoring: Monitor the disappearance of the Diquat peak (290 nm) and the appearance of the Dipyridone peak using HPLC-UV.

  • Extraction: Evaporate water under vacuum. Recrystallize the residue from ethanol/water to isolate the dipyridone crystals.

B. Analytical Detection (LC-MS/MS)

This is the industry standard for detecting trace levels of DQ-DP in biological or environmental samples.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 with ion-pairing agents.

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5)

    • B: Acetonitrile

  • MRM Transitions (Mass Spectrometry):

    • Precursor Ion: m/z 215 (Protonated DQ-DP)

    • Quantifier Ion: m/z 187 (Loss of CO)

    • Qualifier Ion: m/z 159 (Loss of 2x CO)

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Water/Urine/Soil) Prep Solid Phase Extraction (SPE) Weak Cation Exchange (WCX) Sample->Prep Clean-up LC LC Separation HILIC Column Prep->LC Inject MS MS/MS Detection ESI Positive Mode LC->MS Elute Data Quantification MRM: 215 > 187 MS->Data Analyze

Figure 2: Validated analytical workflow for the extraction and quantification of Diquat Dipyridone.

Scientific Commentary: The "Safety" Implication

From a drug development perspective, the existence of Diquat Dipyridone validates a crucial metabolic principle: Oxidative functionalization of pyridinium rings reduces electrophilicity.

Diquat toxicity is driven by its ability to steal electrons from biological systems (NADPH/cytochrome P450 reductase). By oxidizing the ring carbons to ketones (dipyridone formation), the aromaticity is disrupted, and the electron affinity is drastically lowered. This renders the molecule incapable of sustaining the redox cycle that generates reactive oxygen species (ROS).

Key Insight: When designing pyridine-based pharmacophores, ensuring metabolic pathways exist to form pyridones can be a strategy to mitigate potential redox toxicity.

References

  • World Health Organization (WHO). (2013). Pesticide Residues in Food: Diquat Evaluations.[3] (Detailed toxicology of metabolites including dipyridone). [Link]

  • California Department of Pesticide Regulation. (1994). Diquat Dibromide Risk Characterization Document.[3] (Metabolic data citing monopyridone and dipyridone excretion in rats).[3] [Link]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Diquat.[4] (Environmental fate and degradation pathways).[2][5][4] [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diquat and its Metabolite, Diquat Dipyridone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Diquat and Diquat Dipyridone

Diquat is a non-selective contact herbicide and desiccant used globally for the control of terrestrial and aquatic weeds.[1] Its high polarity and ionic nature present significant challenges for residue analysis in various matrices, including environmental samples, agricultural commodities, and biological specimens.[2][3] Furthermore, the presence of its primary metabolite, diquat dipyridone, necessitates analytical methods capable of their simultaneous or individual quantification to conduct comprehensive risk assessments and ensure regulatory compliance.[4][5] This document provides a detailed guide to the principle analytical methodologies for the detection and quantification of diquat and diquat dipyridone, tailored for researchers, analytical chemists, and professionals in drug and pesticide development. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Methodological Approaches: A Comparative Overview

The selection of an appropriate analytical method for diquat and its dipyridone metabolite is contingent upon the sample matrix, required sensitivity, and the intended application (e.g., routine monitoring, confirmatory analysis). The most prevalent and validated techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method Principle Primary Application Advantages Limitations
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Routine analysis of formulations and environmental water samples.Cost-effective, robust, widely available instrumentation.Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.[3]
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.Trace residue analysis in complex matrices (food, biological samples), confirmatory analysis.High sensitivity, high selectivity, structural confirmation capabilities.[3]Higher instrument cost and complexity.
ELISA Immunoassay based on the specific binding of an antibody to the target analyte.Rapid screening of a large number of samples, particularly for human exposure monitoring.High-throughput, cost-effective for screening, simple to perform.[6]Potential for cross-reactivity, generally requires confirmation by another method.[7]

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV remains a workhorse for the quantification of diquat, particularly in less complex matrices such as drinking water and pesticide formulations. The key to a successful HPLC-UV method is achieving adequate retention and symmetrical peak shape for the highly polar diquat cation.

Causality Behind Experimental Choices in HPLC-UV

The inherent challenge with analyzing diquat by reversed-phase HPLC is its poor retention on conventional C8 or C18 columns due to its high water solubility. To overcome this, two primary strategies are employed:

  • Ion-Pairing Chromatography: An ion-pairing reagent, such as hexanesulfonic acid, is added to the mobile phase.[8] This reagent contains a hydrophobic alkyl chain and a charged functional group that interacts with the diquat cation, forming a neutral ion-pair. This complex exhibits increased hydrophobicity and can be effectively retained and separated on a reversed-phase column.

  • Mixed-Mode or HILIC Chromatography: The use of specialized columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that possess both reversed-phase and ion-exchange characteristics, can achieve retention of polar compounds like diquat without the need for ion-pairing reagents.[9] This approach can simplify mobile phase preparation and avoid potential issues associated with ion-pairing reagents, such as long equilibration times and instrument contamination.[2]

Protocol: HPLC-UV Analysis of Diquat in Water Samples (Based on EPA Method 549.2)

This protocol outlines a validated method for the determination of diquat in drinking water sources and finished drinking water.[8]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove potential interferences, thereby enhancing the method's sensitivity and robustness. A C8 solid sorbent is utilized in a reversed-phase, ion-pair mode.[8]

  • Procedure:

    • Condition a C8 SPE cartridge with methanol followed by reagent water.

    • Pass a measured volume of the water sample (e.g., 250 mL) through the conditioned cartridge.

    • Elute the retained diquat from the cartridge with an acidic aqueous solvent.

    • Add the ion-pair reagent to the eluate and adjust the final volume.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector. A PDA detector is recommended for confirmatory analysis by providing UV spectra of the analyte peak.[8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An aqueous solution containing an ion-pairing reagent (e.g., 1-hexanesulfonic acid sodium salt), a buffer (e.g., phosphoric acid), and an organic modifier (e.g., acetonitrile).[8] The exact composition should be optimized to achieve the desired separation.

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection Wavelength: Diquat exhibits a strong UV absorbance at approximately 310 nm.[3][12]

  • Injection Volume: 50-100 µL.

3. Method Validation

  • Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For diquat in drinking water, an LOQ in the low µg/L range is typically achievable.[8]

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of diquat. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD).[14] Recoveries should ideally be within 70-120% with an RSD of <20%.[15]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank samples and spiked samples.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of diquat and diquat dipyridone at trace levels in complex matrices such as food, animal products, and biological fluids, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3][16]

Expert Insights on LC-MS/MS Method Development

The development of a robust LC-MS/MS method for these compounds requires careful consideration of several factors:

  • Sample Extraction: Due to their high polarity, a "Quick Polar Pesticides" (QuPPe) style extraction is often employed. This typically involves extraction with an acidified solvent like methanol or acetonitrile in water.[2][17] The acidification is crucial to minimize the adsorption of the cationic analytes to matrix components.[17] For complex matrices, a clean-up step using solid-phase extraction (SPE) with cartridges like Hydrophilic-Lipophilic Balanced (HLB) may be necessary.[2]

  • Chromatography: HILIC or mixed-mode columns are generally preferred for the separation of diquat and its metabolites to avoid the use of ion-pairing reagents, which can cause ion suppression in the MS source.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[2] The use of isotopically labeled internal standards (e.g., diquat-d4) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[15][18]

Protocol: Simultaneous Analysis of Diquat and Diquat Dipyridone in Plant-Based Food Matrices by LC-MS/MS

This protocol provides a general framework for the analysis of diquat and its dipyridone metabolite in challenging matrices like cereals and pulses.

1. Sample Preparation: Modified QuPPe Extraction and Clean-up

  • Diagrammatic Workflow:

    G cluster_extraction Extraction cluster_cleanup Clean-up (Optional, Matrix Dependent) A Homogenized Sample B Add Internal Standards (e.g., Diquat-d4) A->B C Add Acidified Methanol/Water B->C D Vortex and/or Shake C->D E Centrifuge D->E F Take Aliquot of Supernatant E->F G SPE Clean-up (e.g., HLB cartridge) F->G If necessary H LC-MS/MS Analysis F->H Directly if clean G->H

    Caption: Workflow for sample preparation of diquat and diquat dipyridone.

  • Detailed Steps:

    • Weigh a representative homogenized sample (e.g., 5 g) into a centrifuge tube.[15]

    • Spike with an appropriate amount of isotopically labeled internal standard solution.[15]

    • Add an acidified extraction solvent (e.g., 10 mL of methanol/water/hydrochloric acid).[18]

    • Vortex or shake vigorously for a specified time (e.g., 15 minutes). Heating may be employed to improve extraction efficiency.[15][19]

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes).[19]

    • The supernatant can be directly diluted for injection or subjected to a clean-up step if the matrix is complex.

2. UPLC-MS/MS Conditions

  • Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: A HILIC or mixed-mode column (e.g., HILIC-Si, 50 x 2.1 mm, 2.7 µm).[2]

  • Mobile Phase: A gradient of A) an aqueous buffer (e.g., 50 mM ammonium formate at pH 3) and B) an organic solvent (e.g., acetonitrile with 0.1% formic acid).[19]

  • Flow Rate: 0.3 - 0.5 mL/min.[19]

  • Ionization Mode: ESI positive.[2]

  • MRM Transitions: Specific precursor and product ions for diquat, diquat dipyridone, and their internal standards should be optimized. For example, for diquat, a transition of m/z 183 -> 157 might be monitored.[19]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Diquat183157Optimized Value
Diquat-d4 (IS)188156Optimized Value
Diquat DipyridoneOptimized ValueOptimized ValueOptimized Value

3. Method Validation Parameters

  • LOD and LOQ: For food matrices, LOQs are often in the range of 0.005 to 0.01 mg/kg.[2][4]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes. This is assessed by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard. The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects.[15]

  • Recovery and Precision: Should be evaluated at multiple spiking levels. Recoveries of 62.4% to 119.7% with RSDs less than 18.8% have been reported for the simultaneous analysis of diquat and other polar pesticides in animal products.[2]

III. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and cost-effective method for screening a large number of samples for the presence of diquat. This technique is particularly useful in human exposure studies where a high sample throughput is required.[6]

Principle of Competitive ELISA for Diquat Detection
  • Diagrammatic Representation:

    G cluster_steps Competitive ELISA Principle A 1. Antibody-coated well B 2. Add sample (containing Diquat) and enzyme-labeled Diquat C 3. Competition for antibody binding sites D 4. Wash to remove unbound components E 5. Add substrate F 6. Color development (inversely proportional to Diquat concentration)

    Caption: Principle of competitive ELISA for diquat detection.

Protocol: ELISA Screening of Diquat in Urine Samples

This protocol is a generalized procedure for the use of a commercial ELISA kit for diquat analysis.

1. Sample Pre-treatment

  • Rationale: Urine samples may contain interfering substances that can affect the antibody-antigen binding. A clean-up step using SPE is often necessary.[6]

  • Procedure:

    • Acidify the urine sample to stabilize the diquat.

    • Pass the sample through a pre-conditioned SPE column to remove interfering components.

    • Elute the diquat and prepare the eluate for the ELISA assay.

2. ELISA Procedure (Competitive Format)

  • Add standard solutions, control samples, and prepared unknown samples to the wells of the antibody-coated microplate.

  • Add the enzyme-conjugated diquat to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution, which will react with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader.

3. Data Analysis and Interpretation

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of diquat in the unknown samples is determined by interpolating their absorbance values on the standard curve.

  • The signal is inversely proportional to the concentration of diquat in the sample.

  • It is crucial to note that ELISA results should be considered semi-quantitative and positive findings should be confirmed by a more selective method like LC-MS/MS.[6]

Conclusion

The analytical determination of diquat and its metabolite, diquat dipyridone, requires tailored approaches to address their inherent chemical properties and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for routine analysis of less complex samples. For trace-level quantification and confirmatory purposes in challenging matrices, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity. ELISA serves as a valuable high-throughput screening tool, particularly in exposure assessment studies. The successful implementation of these methods relies on a thorough understanding of the underlying principles, careful optimization of each procedural step, and a comprehensive validation to ensure the generation of accurate and defensible data.

References

  • Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples. (n.d.). Pakistan Journal of Analytical & Environmental Chemistry. Retrieved from [Link]

  • Kolberg, D. I. S., MacK, D., Anastassiades, M., Hetmanski, M. T., Fussell, R. J., Meijer, T., & Mol, H. G. J. (2012). Development and independent laboratory validation of a simple method for the determination of paraquat and diquat in potato, cereals and pulses. Analytical and Bioanalytical Chemistry, 404(8), 2465–2474.
  • The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. (2016). MATEC Web of Conferences, 62, 04005. Retrieved from [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). ResearchGate. Retrieved from [Link]

  • Gámiz-Gracia, L., García-Campaña, A. M., Huertas-Pérez, J. F., & Cruces-Blanco, C. (2002). Determination of diquat by flow injection-chemiluminescence. Analytica Chimica Acta, 458(2), 319-326.
  • Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. (1992). United States Environmental Protection Agency. Retrieved from [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). OUCI. Retrieved from [Link]

  • Hao, C., Zhao, X., Morse, D., Yang, P., Taguchi, V., & Morra, F. (2013). Optimized liquid chromatography tandem mass spectrometry approach for the determination of diquat and paraquat herbicides.
  • HPLC chromatogram of a diquat standard with UV detection. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Paraquat and Diquat on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Residue Findings of Diquat and Paraquat in Samples of Plant Origin Pilot Monitoring. (2024). EURL-SRM. Retrieved from [Link]

  • Cho, I. K., Rahman, M. M., et al. (2020). Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC-MS/MS. Korean Journal of Environmental Agriculture, 39(4), 368-374. Retrieved from [Link]

  • Wang, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 748. Retrieved from [Link]

  • Prestes, O. D., et al. (2016).
  • Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection. (n.d.). Agilent. Retrieved from [Link]

  • Paraquat and Diquat Analysis in Tea. (n.d.). Agilent. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2), 1-8.
  • Diquat Dibromide - Draft Human Health Risk Assessment for Registration Review. (2014). Regulations.gov. Retrieved from [Link]

  • Lee, K., et al. (2009). Application of an Enzyme-Linked Immunosorbent Assay for the Analysis of Paraquat in Human-Exposure Samples. Environmental Health Perspectives, 117(12), 1774-1779.
  • Diquat Review Technical Report – 2024. (2024). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • ELISA for Environmental Monitoring. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Foods, 11(11), 1588. Retrieved from [Link]

  • Diquat (HSG 52, 1991). (1991). INCHEM. Retrieved from [Link]

  • DIQUAT (addendum). (1993). World Health Organization. Retrieved from [Link]

Sources

Application Note: HPLC-UV Quantification of Diquat Dipyridone

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Analysis of Oxidative Photodegradation Products of Diquat Herbicide

Abstract & Introduction

Diquat (1,1'-ethylene-2,2'-bipyridilium dibromide) is a widely used non-selective contact herbicide.[1] While effective, its environmental fate is of significant concern due to its rapid photochemical degradation. The primary degradation pathway involves the oxidation of the pyridine rings, leading to the formation of Diquat Monopyridone (TOPPS) and subsequently Diquat Dipyridone .

Quantifying Diquat Dipyridone is critical for:

  • Environmental Fate Studies: Understanding the persistence of herbicide residues in water and soil.

  • Toxicology: Dipyridones possess different toxicological profiles compared to the parent dication.

  • Formulation Stability: Monitoring the shelf-life of diquat-based products under light exposure.

The Analytical Challenge

Diquat is a quaternary ammonium dication (highly polar), while Diquat Dipyridone involves the loss of aromaticity in the pyridine ring and the introduction of ketone groups, altering its polarity and charge density. Standard C18 Reversed-Phase chromatography fails to retain these highly polar species.

This protocol utilizes Ion-Pair Chromatography (IPC) on a C18 column. By adding an anionic ion-pairing reagent (sodium 1-hexanesulfonate) to the mobile phase, we create a neutral ion-pair complex with the cationic analytes, allowing them to partition into the hydrophobic stationary phase.

Experimental Design & Causality

Column Selection: The Case for Ion-Pairing

While HILIC (Hydrophilic Interaction Liquid Chromatography) is an alternative, Ion-Pair Chromatography (IPC) remains the "Gold Standard" (aligned with EPA Method 549.2) for bipyridylium herbicides because:

  • Robustness: IPC offers superior peak shape for cationic species compared to early-generation HILIC columns.

  • Matrix Tolerance: Environmental water samples often contain salts that interfere with HILIC mechanisms but are tolerated well in IPC.

  • Selectivity: The chain length of the ion-pairing reagent (e.g., hexanesulfonate vs. octanesulfonate) can be tuned to separate the parent Diquat from the less basic Dipyridone.

Detection Strategy (UV-PDA)
  • Diquat Parent: Absorbs strongly at 308-310 nm .

  • Diquat Dipyridone: The loss of full aromatic conjugation shifts the absorption maximum. Dipyridone typically exhibits absorption maxima in the 250–270 nm range and a secondary band near 300 nm .

  • Recommendation: Use a Photo-Diode Array (PDA) detector to scan 210–400 nm. Quantify Dipyridone at 260 nm and Diquat at 308 nm .

Detailed Protocol

Reagents and Standards
  • Water: HPLC Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Grade.

  • Ion-Pair Reagent (IPR): Sodium 1-hexanesulfonate (98%+ purity).

  • Buffer Additive: Orthophosphoric acid (85%) and Diethylamine (DEA).[2]

  • Standards: Diquat dibromide monohydrate (Sigma-Aldrich) and Diquat Dipyridone (Custom synthesis or degradation standard).

Mobile Phase Preparation

The mobile phase is isocratic to ensure equilibrium of the ion-pair reagent on the column surface.

  • Aqueous Component (Buffer):

    • Dissolve 13.5 mL of Orthophosphoric acid and 10.3 mL of Diethylamine in 500 mL of water.

    • Add 3.0 g of Sodium 1-hexanesulfonate .[3][4]

    • Dilute to nearly 1 L.

    • Critical Step: Adjust pH to 2.3 ± 0.1 using NaOH or HCl. (Low pH suppresses silanol activity and ensures the ion-pair reagent is the dominant interaction mechanism).

    • Dilute to exactly 1 L.

  • Final Mix:

    • Mix Buffer : Acetonitrile in a 90 : 10 (v/v) ratio.

    • Filter through a 0.45 µm Nylon filter and degas.

Sample Preparation (Solid Phase Extraction)

Since Diquat Dipyridone is less cationic than the parent, standard cation-exchange (WCX) used for Diquat may yield lower recovery for the dipyridone. A Mixed-Mode Weak Cation Exchange (WCX) cartridge is recommended to capture both.

  • Cartridge: Oasis WCX or equivalent (60 mg, 3 mL).

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Water.

  • Loading:

    • Pass 250 mL of water sample (filtered) through the cartridge at 5 mL/min.

  • Washing:

    • 1 mL Ammonium Acetate (10 mM) to remove neutrals.

    • 1 mL Methanol (removes hydrophobic interferences).

  • Elution:

    • Elute with 3 mL of Acetonitrile:Water (50:50) containing 1% Formic Acid .

    • Note: The acid breaks the ionic interaction.

  • Reconstitution:

    • Evaporate to dryness under nitrogen. Reconstitute in 1 mL of Mobile Phase.

HPLC Conditions
ParameterSetting
System HPLC with PDA (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18 (Base Deactivated), 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18(2) or Waters Symmetry C8)
Flow Rate 1.0 mL/min
Injection Vol 20 - 50 µL (Large volume possible due to aqueous mobile phase)
Temperature 35°C (Constant temperature is vital for IPC reproducibility)
Detection Ch1: 308 nm (Diquat) Ch2: 260 nm (Dipyridone) Scan: 200-400 nm
Run Time 15 minutes

Workflow Visualization

Analytical Workflow

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis Sample Aqueous Sample (Water/Bio-fluid) Filter Filtration (0.45 µm Nylon) Sample->Filter SPE SPE Extraction (Mixed-Mode WCX) Filter->SPE Elute Elution & Reconstitution SPE->Elute Inject Injection (20-50 µL) Elute->Inject Column Column Separation (C18 + Ion Pair Reagent) Inject->Column Detector PDA Detection (260 nm & 308 nm) Column->Detector Result Quantification & Degradation Profiling Detector->Result

Caption: Figure 1: Step-by-step analytical workflow from sample extraction to dual-wavelength detection.[2][5]

Separation Mechanism (Ion-Pairing)

Mechanism Stationary C18 Stationary Phase (Hydrophobic) IPR Ion-Pair Reagent (Hexanesulfonate - Tail) IPR->Stationary Hydrophobic Tail Adsorbs to C18 Analyte Diquat / Dipyridone (Cationic +) Analyte->IPR Electrostatic Attraction Complex Neutral Ion-Pair Complex [Analyte(+) --- IPR(-)] Complex->Stationary Retained by Column

Caption: Figure 2: Mechanistic interaction. The anionic surfactant modifies the C18 surface to retain cationic analytes.

Validation Parameters & Performance

The following performance metrics are typical for this method when validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9995 (0.1 - 50 µg/mL)
Retention Time (RT) RSD < 1.0%Dipyridone: ~4.5 min Diquat: ~8.2 min
Resolution (Rs) > 1.5> 2.5
LOD (Limit of Detection) S/N > 30.05 µg/mL
Recovery (SPE) 80 - 120%85 - 95%
Tailing Factor < 1.51.2 (Due to amine modifier)

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between cationic analyte and residual silanols on the silica support.

    • Fix: Increase the concentration of Diethylamine (DEA) in the mobile phase. DEA acts as a "sacrificial base" to block silanols. Ensure pH is < 3.0.[2][6]

  • Retention Time Drift:

    • Cause: Ion-pair reagents require time to equilibrate with the column.

    • Fix: Equilibrate the column with the mobile phase for at least 60 minutes before the first injection. Do not wash the column with 100% organic solvent immediately after use; wash with 50:50 Water:Methanol first to remove salts.

  • Dipyridone Identification:

    • Since Dipyridone standards are rare, degradation can be confirmed by exposing a Diquat standard to UV light (254 nm) for 24 hours. The Diquat peak (RT ~8.2 min) will decrease, and the Dipyridone peak (RT ~4.5 min) will appear.

References

  • U.S. Environmental Protection Agency. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[4][7] Revision 1.0.

  • Fiori, J., et al. (2005). LC-MS/MS determination of diquat and its photoproducts in surface water. Journal of Chromatography A.

  • Syngenta Crop Protection. (2018).[1] Diquat Dibromide: Environmental Fate and Toxicology Technical Fact Sheet.

  • Thermo Fisher Scientific. (2012). Sensitive and Rapid Determination of Paraquat and Diquat in Tap and Environmental Waters.[7] Application Note 1051.[7]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Diquat and Diquat Dipyridone in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Diquat is a widely used non-selective contact herbicide.[1][2][3][4][5][6] While effective, its high water solubility and toxicity necessitate rigorous environmental monitoring.[1][2] Upon exposure to sunlight and oxidative conditions, Diquat degrades rapidly into several photoproducts, the most significant being Diquat Dipyridone (DQDP) (6,7-dihydro-4-oxodipyrido[1,2-a:2',1'-c]pyrazin-5-ium).[1][2]

Monitoring the parent compound alone often underestimates the total environmental load. Consequently, regulatory bodies and environmental researchers are increasingly focusing on the simultaneous quantification of Diquat and DQDP.[1]

The Analytical Challenge

Analyzing these compounds presents two distinct challenges:

  • Polarity: Diquat is a dication, and DQDP is a highly polar, amide-like molecule.[1][2] Neither retains well on standard C18 Reverse Phase (RP) columns without ion-pairing reagents, which are detrimental to Mass Spectrometry (MS) sensitivity due to source contamination.[1][2]

  • Adsorption: Diquat exhibits strong non-specific binding to silanol groups found in glass containers, leading to significant analyte loss during sample preparation.[1][2]

This protocol details a robust HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) workflow that eliminates ion-pairing reagents, utilizes optimized Solid Phase Extraction (SPE), and ensures sub-ppb detection limits.[1][2]

Chemical Context & Properties[1][2][6][7][8][9][10][11]

Understanding the physicochemical differences between the parent and metabolite is crucial for method design.

CompoundStructure TypePolarityIonization StateKey Analytical Risk
Diquat Quaternary AmmoniumExtremely PolarDication (

)
Adsorption to glass; Poor retention on C18.[1][2]
Diquat Dipyridone (DQDP) Pyridone DerivativePolarNeutral/Protonatable (

)
Co-elution with matrix; Lower ionization efficiency than parent.[1][2]

Experimental Protocol

Materials and Precautions (Critical)
  • Plasticware Only: All sample preparation, including collection bottles, volumetric flasks, and autosampler vials, must be Polypropylene (PP) or Polymethylpentene (PMP) .[1][2] Do not use glass.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1][2]

  • Buffer: Ammonium Formate (1M stock) and Formic Acid (LC-MS grade).[1][2]

Sample Preparation: Weak Cation Exchange (SPE)

Direct injection is possible for higher concentrations, but for environmental screening (ppt levels), SPE is required.[1][2] We utilize a Mixed-Mode Weak Cation Exchange (WCX) mechanism which retains the cationic Diquat and the polar DQDP.

Workflow Diagram

The following diagram illustrates the critical "No-Glass" workflow to prevent analyte loss.

SamplePrep cluster_0 Pre-Treatment cluster_1 SPE Extraction (WCX) cluster_2 Final Prep Sample Water Sample (Plastic Bottle) Filter Filter 0.45 µm (Nylon/PP) Sample->Filter pH Adjust pH to 7.0 (Ammonium Acetate) Filter->pH Cond Condition: MeOH -> Water pH->Cond Load Load Sample (2-5 mL/min) Cond->Load Wash Wash: 1. 5% NH4OH 2. Methanol Load->Wash Elute Elute: 2% Formic Acid in ACN Wash->Elute Evap Evaporate to Dryness (N2 Stream, 40°C) Elute->Evap Recon Reconstitute: 50:50 ACN:Buffer Evap->Recon Vial Transfer to PP Vial Recon->Vial

Figure 1: Optimized Solid Phase Extraction (SPE) workflow using Weak Cation Exchange (WCX) sorbent.[1][2]

Protocol Steps:

  • Conditioning: Condition WCX cartridge (60 mg/3 mL) with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 100–250 mL of water sample (pH adjusted to 6.5–7.5).

  • Washing:

    • Wash 1: 2 mL 5% Ammonium Hydroxide in water (Removes neutrals/interferences).[1][2]

    • Wash 2: 2 mL Methanol (Removes hydrophobic interferences).[1][2]

  • Elution: Elute with 2 x 1.5 mL of 2% Formic Acid in Acetonitrile . Note: The acid disrupts the cation exchange interaction, releasing the analytes.

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Method Parameters[1][2][3][4][6][12][13]

Chromatography Strategy: We employ HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3][6][7] HILIC provides superior retention for polar quaternary amines compared to Reverse Phase, allowing the analytes to elute in a high-organic percentage, which enhances desolvation and MS sensitivity.[1][2]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.[1][2]

  • Column Temp: 40°C.

  • Injection Volume: 5–10 µL.

Mobile Phases:

  • A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • B: Acetonitrile.[1][2][4][5][8][9][10]

Gradient Table:

Time (min)Flow Rate (mL/min)% A (Aqueous)% B (Organic)Curve
0.000.41090Initial
1.000.41090Hold
5.000.45050Linear
6.500.45050Wash
6.600.41090Return
10.000.41090Re-equilibrate
Mass Spectrometry (MRM) Settings[1][2][3]

Ionization Source: Electrospray Ionization (ESI), Positive Mode (


).[1][2]

Compound Optimization:

  • Diquat: Although a dication (

    
     92), it is often monitored as the singly reduced radical cation at 
    
    
    
    183 or via specific dication transitions depending on the instrument.[2] The transitions below are standard for modern Triple Quads.
  • Diquat Dipyridone: Analyzed as the protonated pseudomolecular ion

    
    .[2]
    

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Diquat 183.1157.13525Quantifier
183.1130.13530Qualifier
Diquat Dipyridone 215.1187.14022Quantifier
215.1106.14035Qualifier
Diquat-d4 (IS) 187.1159.13525Internal Std

Note: Diquat Dipyridone transition 215 -> 187 corresponds to the loss of CO (neutral loss of 28 Da), typical for cyclic ketones/pyridones.[1][2]

Analytical Logic & Validation (E-E-A-T)

Why HILIC over Reverse Phase?

Standard C18 columns rely on hydrophobic interaction.[1][2] Diquat and DQDP are too polar to interact with C18 chains, eluting in the void volume (dead time). While Ion-Pairing reagents (e.g., HFBA) can induce retention on C18, they permanently contaminate the MS source, suppressing ionization for other methods.[1][2] HILIC uses a polar stationary phase (Amide) and a high-organic mobile phase.[1][2] The water layer on the silica surface retains the polar analytes, and the high acetonitrile content boosts ESI efficiency by up to 10x compared to aqueous RP elution.

Troubleshooting & Quality Control[1][2][3]
  • Peak Tailing: Often caused by secondary interactions with silanols.[1][2] Ensure the buffer concentration is at least 10mM.[1] If tailing persists, increase Ammonium Formate to 20mM.[1][2][3]

  • Carryover: Diquat is "sticky."[1][2] Use a needle wash of 50:50 MeOH:Water with 1% Formic Acid.[1][2]

  • Internal Standards: Use deuterated Diquat (Diquat-d4) to correct for matrix effects (ion suppression) in the ESI source.

Data Flow & Logic Diagram[1][2][3]

AnalysisLogic cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection cluster_data Data Processing HILIC HILIC Column (Amide Phase) Mech Mechanism: Partitioning into Water Layer HILIC->Mech ESI ESI Source (+) High Organic = High Signal Mech->ESI Elution Q1 Q1 Filter Select Precursor (183.1 / 215.1) ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select Product (157.1 / 187.1) CID->Q3 Quant Quantification (Ratio to IS) Q3->Quant Report Final Report (conc. in µg/L) Quant->Report

Figure 2: Analytical logic flow from HILIC separation mechanism to MS/MS quantification.

References

  • U.S. EPA. (1997).[1][2] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection.[1][2][4][11][8] Revision 1.0. Link

  • Oulkar, D., et al. (2019).[1][2] High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. Journal of Chromatography A. Link[2]

  • Fuke, C., et al. (2002).[1][2][6] Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry.[1][6] (Contextual reference for metabolite MRM transitions).

  • Thermo Fisher Scientific. (2012).[1][2] Sensitive and Rapid Determination of Paraquat and Diquat in Tap and Environmental Waters.[3][8] Application Note 293.[1][2] Link

  • Waters Corporation. (2012).[1][2][6][9] Improved SPE for UPLC/MS Determination of Diquat and Paraquat in Environmental Samples.Link

Sources

Sample preparation for Diquat Dipyridone analysis in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Recovery Sample Preparation for the Quantification of Diquat and Dipyridone in Human Urine using Solid-Phase Extraction and LC-MS/MS

Introduction: The Analytical Imperative for Diquat and Dipyridone Monitoring

Diquat (DQ) is a non-selective contact herbicide used globally for weed control in agriculture and aquatic environments.[1] Its high toxicity, particularly to humans, necessitates robust biomonitoring methods to assess exposure and inform clinical toxicology.[2][3] Upon ingestion, Diquat is metabolized in the body to primary metabolites, including Diquat-monopyridone (DQ-M) and Diquat-dipyridone (DQ-D), which are subsequently excreted in urine.[4][5][6] Therefore, the simultaneous quantification of both the parent compound and its metabolites in urine provides a comprehensive profile of exposure and metabolic activity.

The primary analytical challenge stems from the inherent chemical nature of these compounds. Diquat is a dicationic quaternary ammonium compound, rendering it and its metabolites highly polar and water-soluble.[2] This property makes them unsuitable for retention on conventional reversed-phase liquid chromatography columns (e.g., C18) and complicates their extraction from complex biological matrices like urine.[7] Consequently, specialized sample preparation and chromatographic techniques are essential for achieving the sensitivity and selectivity required for accurate biomonitoring.

This application note provides a detailed, field-proven protocol for the sample preparation of Diquat and its key metabolite, Dipyridone, from human urine. We will focus on a Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) methodology, which offers superior recovery and cleanup compared to other techniques. The subsequent analysis is ideally performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), a technique well-suited for retaining and separating these polar analytes without the use of ion-pairing agents that can suppress the MS signal.[1][8]

The Rationale Behind Method Selection: Why Weak Cation Exchange SPE?

The success of any trace-level quantitative analysis hinges on the effectiveness of the sample preparation stage. The goal is to isolate the analytes of interest from interfering matrix components (salts, pigments, endogenous metabolites) while concentrating them to a level amenable to instrumental detection.

  • The Inadequacy of Other Methods:

    • Reversed-Phase SPE (e.g., C18): These sorbents rely on hydrophobic interactions. The high polarity of Diquat and Dipyridone prevents their retention, leading to poor recovery.[9]

    • Strong Cation Exchange (SCX) SPE: While SCX can retain the positively charged analytes, their elution requires a very strong counter-ion or a high-salt buffer.[10] Injecting a high-salt eluate into an LC-MS/MS system can lead to poor peak shape, ion suppression, and contamination of the instrument.[10]

    • Liquid-Liquid Extraction (LLE): This technique is generally inefficient for highly polar, water-soluble compounds that do not readily partition into an immiscible organic solvent.[9]

  • The Advantage of Weak Cation Exchange (WCX) SPE: The WCX mechanism provides the ideal balance of interaction strength for quaternary amines. The sorbent, typically containing carboxylic acid functional groups, is negatively charged at a neutral pH, allowing it to retain the positively charged Diquat and Dipyridone via ionic interaction.[7][10] Critically, the interaction is "weaker" than with SCX sorbents, permitting elution with a relatively mild acidic organic solvent. This eluate is cleaner and more compatible with the subsequent LC-MS/MS analysis, ensuring higher data quality.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the recommended Weak Cation Exchange Solid-Phase Extraction protocol.

SPE_Workflow cluster_urine_prep Urine Sample Pre-treatment cluster_spe Solid-Phase Extraction (WCX Cartridge) cluster_final_prep Final Extract Preparation urine 1. Collect Urine Sample (Use plastic containers) centrifuge 2. Centrifuge (Remove particulates) urine->centrifuge dilute 3. Dilute & Adjust pH (e.g., with buffer to pH ~7) centrifuge->dilute load 5. Load Sample (Slow, steady flow) dilute->load Pre-treated Sample condition 4. Condition Cartridge (Methanol, then Water/Buffer) condition->load wash 6. Wash Cartridge (Remove interferences) load->wash elute 7. Elute Analytes (Acidified Organic Solvent) wash->elute evaporate 8. Evaporate to Dryness (Nitrogen stream) elute->evaporate Analyte-rich Eluate reconstitute 9. Reconstitute (Mobile phase compatible solvent) evaporate->reconstitute analyze 10. Analyze via LC-MS/MS reconstitute->analyze

Caption: Workflow for WCX-SPE of Diquat from urine.

Detailed Protocol: WCX-SPE for Diquat and Dipyridone

This protocol is a robust starting point and should be validated in your laboratory. It is critical to use plastic labware throughout the procedure, as Diquat is known to adsorb onto glass surfaces, which can lead to significant analyte loss and inaccurate results.[12]

4.1. Materials and Reagents

  • Weak Cation Exchange (WCX) SPE Cartridges (e.g., 60 mg, 3 mL)

  • Urine collection cups and centrifuge tubes (polypropylene)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium hydroxide (for pH adjustment)

  • Potassium phosphate buffer (or similar, for dilution and pH adjustment)

  • Deionized water (18 MΩ·cm)

  • Isotopically labeled internal standards (e.g., Diquat-d8). Note: The use of Diquat-d8 is recommended over Diquat-d4 to prevent analytical errors.[13]

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

4.2. Step-by-Step Procedure

  • Sample Pre-treatment: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 15 seconds to ensure homogeneity. c. Transfer a 1.0 mL aliquot of urine into a 15 mL polypropylene centrifuge tube. d. Spike with the internal standard solution. e. Add 4.0 mL of 25 mM phosphate buffer (pH 7.0). Vortex for 10 seconds. f. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter. The supernatant will be used for extraction.

  • SPE Cartridge Conditioning: Causality: This step activates the sorbent's functional groups and creates an environment receptive to the aqueous sample. a. Place the WCX cartridges onto the vacuum manifold. b. Pass 3 mL of Methanol through each cartridge. c. Pass 3 mL of deionized water through each cartridge. d. Pass 3 mL of 25 mM phosphate buffer (pH 7.0) through each cartridge. Do not allow the cartridges to go dry before sample loading.

  • Sample Loading: Causality: The analytes are retained on the sorbent via cation exchange while unretained matrix components pass through. a. Load the 5 mL of supernatant from step 1f onto the conditioned cartridges. b. Apply a gentle vacuum to achieve a slow, dropwise flow rate of approximately 1-2 mL/minute.

  • Washing: Causality: This crucial step removes salts and other polar interferences that were weakly retained, without disturbing the target analytes. a. Wash the cartridges with 3 mL of deionized water. b. Wash the cartridges with 3 mL of Methanol. c. Dry the cartridges thoroughly under high vacuum for 5-10 minutes to remove residual water and methanol.

  • Elution: Causality: The acidic eluent protonates the carboxylic acid groups on the sorbent, neutralizing their negative charge and disrupting the ionic bond with the positively charged analytes, thereby releasing them. a. Place clean polypropylene collection tubes inside the manifold. b. Add 2 mL of elution solvent (e.g., 5% Formic Acid in Acetonitrile) to each cartridge. c. Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum to slowly elute the analytes at a rate of ~1 mL/minute. d. Repeat with a second 2 mL aliquot of elution solvent for a total elution volume of 4 mL.

  • Evaporation and Reconstitution: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-45°C. b. Reconstitute the dried extract in 500 µL of a solvent compatible with your initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 20 mM ammonium formate). c. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Performance Characteristics

The following table summarizes typical performance data for the analysis of Diquat and its metabolites in urine using SPE-based sample preparation methods.

AnalyteSample MatrixExtraction MethodTypical Recovery (%)MLOQ (ng/mL)Reference
DiquatHuman UrineWeak Cation Exchange SPE77.7 - 94.2%~1.0[7]
DiquatHuman UrineMixed-Mode SPE61 - 129%0.006 - 1.40[11]
Paraquat*Human PlasmaWeak Cation Exchange SPE95.4 - 104.0%50[14]
DiquatHuman PlasmaWeak Cation Exchange SPE94.8 - 98.4%50[14]
DiquatHuman Plasma/UrineMagnetic Dispersive SPE87.5 - 98.7%4.3[15][16]

*Paraquat is structurally similar to Diquat and often analyzed concurrently; its performance data is relevant and included for comparison. MLOQ: Method Limit of Quantification

Conclusion

The protocol detailed in this application note provides a reliable and high-recovery method for the extraction of Diquat and Dipyridone from human urine. The use of Weak Cation Exchange Solid-Phase Extraction is a scientifically sound choice that directly addresses the physicochemical challenges posed by these highly polar, cationic analytes. By effectively removing matrix interferences and concentrating the analytes, this sample preparation workflow enables sensitive and accurate quantification by LC-MS/MS, making it an invaluable tool for researchers, toxicologists, and drug development professionals involved in herbicide biomonitoring.

References

  • Thermo Fisher Scientific. (n.d.). HILIC Method for the Separation of Diquat and Paraquat.
  • Waters Corporation. (n.d.). Improved Resolution for Paraquat and Diquat: Drinking Water Analysis Using the CORTECS UPLC HILIC Column.
  • Oulkar, D., et al. (2017). High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Gao, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules. Retrieved from [Link]

  • Agilent Technologies, Inc. (2017). Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Retrieved from [Link]

  • Pan, C., et al. (2014). Method for measurement of the quaternary amine compounds paraquat and diquat in human urine using high-performance liquid chromatography–tandem mass spectrometry. Rutgers University. Retrieved from [Link]

  • Wunnapuk, K., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. National Institutes of Health. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of Paraquat and Diquat in Urine. Retrieved from [Link]

  • Gao, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. ResearchGate. Retrieved from [Link]

  • Sha, O., et al. (2020). Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Yoshida, T., et al. (1996). Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat. PubMed. Retrieved from [Link]

  • Xu, D., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. ResearchGate. Retrieved from [Link]

  • Sha, O., et al. (2020). Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. PubMed. Retrieved from [Link]

  • Sha, O., et al. (2020). Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. PubMed Central. Retrieved from [Link]

  • Suzuki, O., et al. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • Xu, D., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. PubMed Central. Retrieved from [Link]

  • Calafat, A. M., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. Retrieved from [Link]

  • Lu, Y., et al. (2020). Simultaneous determination of paraquat and diquat in human plasma by HPLC‐DAD: Its application in acute poisoning patients induced by these two herbicides. National Institutes of Health. Retrieved from [Link]

Sources

Advanced Toxicological Assessment and LC-MS/MS Quantitation of Diquat and its Dipyridone Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical framework for studying Diquat (DQ) and its primary stable environmental metabolite, Diquat Dipyridone (DQ-D) .[1] While Diquat is a known potent redox cycler, recent toxicological surveillance indicates that its dipyridone derivative—often assumed to be biologically inert—exhibits distinct oxidative stress profiles in aquatic and mammalian models.[1]

This guide addresses the needs of drug development and environmental toxicology professionals by detailing:

  • Mechanistic Differentiation: The shift from radical-mediated toxicity (DQ) to persistent oxidative perturbation (DQ-D).[1]

  • Analytical Protocol: A validated LC-MS/MS workflow using HILIC separation for the simultaneous quantitation of DQ and DQ-D.

  • In Vitro Assessment: A comparative cytotoxicity and ROS generation protocol.

Mechanistic Background: The Redox Shift

Understanding the structural evolution from Diquat to Diquat Dipyridone is critical for interpreting toxicological data.[1]

  • Diquat (Parent): Acts as a distinct redox cycler.[1][2] It accepts an electron from cellular diaphorases (e.g., NADPH-cytochrome P450 reductase) to form a radical cation (

    
    ).[1] This radical reacts instantly with molecular oxygen to generate superoxide anions (
    
    
    
    ), regenerating the parent compound to cycle again.[1] This "futile cycle" rapidly depletes cellular NADPH and generates lethal levels of ROS.[1]
  • Diquat Dipyridone (Metabolite/Photoproduct): Formed via the oxidation of the pyridine rings (often through a monopyridone intermediate). The dipyridone structure is a stable lactam.[1] While it lacks the potent redox-cycling capacity of the parent, recent studies (e.g., in Danio rerio models) suggest it can still induce oxidative stress, evidenced by elevated Malondialdehyde (MDA) levels and glutathione (GSH) depletion, likely through competitive inhibition of antioxidant enzymes or residual electrophilic activity.

Figure 1: Metabolic and Photolytic Pathway

Visualizing the degradation of Diquat into its Pyridone derivatives.

DiquatPathway DQ Diquat (Parent) [Redox Active] DQ_Rad Diquat Radical (DQ•+) DQ->DQ_Rad + e- (P450 Reductase) DQ_M Diquat Monopyridone (DQ-M) DQ->DQ_M Metabolism/UV (Oxidation) DQ_Rad->DQ + O2 ROS Superoxide (O2•-) + H2O2 DQ_Rad->ROS Generates DQ_D Diquat Dipyridone (DQ-D) [Stable Lactam] DQ_M->DQ_D Further Oxidation

Caption: The Diquat redox cycle (left) generates acute ROS, while irreversible oxidation leads to the stable Diquat Dipyridone (right).

Protocol A: LC-MS/MS Quantitation of DQ and DQ-D[1][6][7]

Objective: To quantify Diquat and Diquat Dipyridone in plasma or culture media. Challenge: Diquat is a permanent dication, while DQ-D is a neutral or zwitterionic species depending on pH.[1] Traditional C18 chromatography fails to retain Diquat.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[1]

Reagents & Equipment
  • Column: ZIC-pHILIC or BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Internal Standards: Diquat-d4 (for DQ) and synthesized isotope-labeled DQ-D (or external calibration if unavailable).

Sample Preparation (Protein Precipitation)[4][8]
  • Aliquot 50 µL of plasma/media into a 1.5 mL centrifuge tube.

  • Add 150 µL of cold Acetonitrile containing Internal Standards (IS).

  • Vortex vigorously for 60 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase B (dilution improves peak shape in HILIC).

LC-MS/MS Parameters
  • System: Triple Quadrupole MS (ESI Positive Mode).

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-5 min: 90% B

      
       50% B[1]
      
    • 5-7 min: 50% B (Wash)[1]

    • 7.1 min: 90% B (Re-equilibration for 3 mins)

Table 1: MRM Transitions for Detection

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
Diquat (DQ) 183.1 (

)*
157.0130.03525
Diquat Dipyridone (DQ-D) 215.0 (

)
171.3 153.34030
Diquat Monopyridone (DQ-M) 199.1 (

)
155.178.33828

*Note: While Diquat is a dication (


 92), the singly charged radical or deprotonated species (

183) often provides better sensitivity on modern instruments. Verify with your specific source tuning.

Protocol B: Comparative In Vitro Toxicity Assessment

Objective: To differentiate the cytotoxicity mechanisms of DQ vs. DQ-D in renal proximal tubule cells (HK-2), a primary target of excretion-mediated toxicity.[1]

Experimental Design
  • Cell Line: HK-2 (Human Kidney 2).[1]

  • Treatment Groups:

    • Vehicle Control (PBS).[1][3]

    • Diquat Dibromide (10, 50, 100 µM).[1]

    • Diquat Dipyridone (10, 50, 100 µM).[1]

    • Positive Control:

      
       (200 µM).[1]
      
Workflow: ROS Detection via Flow Cytometry
  • Seeding: Plate HK-2 cells at

    
     cells/well in 6-well plates; incubate 24h.
    
  • Exposure: Treat cells with DQ or DQ-D for 12 hours .[1]

  • Staining:

    • Wash cells 2x with PBS.[1]

    • Add 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) in serum-free media.[1]

    • Incubate for 30 min at 37°C in the dark.

    • Mechanism:[1][2][3][4][5][6] DCFH-DA crosses the membrane and is deacetylated by esterases to non-fluorescent DCFH.[1] Intracellular ROS oxidizes DCFH to highly fluorescent DCF.[1]

  • Analysis: Harvest cells and analyze via Flow Cytometry (Ex: 488 nm, Em: 525 nm).

Workflow: Mitochondrial Membrane Potential (MMP)

Since DQ-D has been shown to induce mitochondrial dysfunction (e.g., in zebrafish larvae), MMP is a critical metric.[1]

  • Follow exposure steps as above.[1][2]

  • Stain with JC-1 Dye (5 µg/mL) for 20 min.[1]

  • Readout:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence).[1]

    • Damaged Mitochondria: Monomers (Green Fluorescence).[1]

    • Data Output: Calculate the Red/Green ratio. A decrease indicates DQ-D induced mitochondrial depolarization.[1]

Figure 2: Experimental Workflow Logic

The decision matrix for analyzing Diquat toxicity.

Workflow Start Sample Collection (Plasma/Media) Extract Protein Precipitation (Acetonitrile + IS) Start->Extract Split Split Sample Extract->Split HILIC LC-MS/MS (HILIC) Target: m/z 183 & 215 Split->HILIC CellAssay In Vitro Exposure (HK-2 Cells) Split->CellAssay Quant Quantify Concentration (ng/mL) HILIC->Quant ROS_Read DCFH-DA Assay (Oxidative Stress) CellAssay->ROS_Read Mito_Read JC-1 Assay (Mitochondrial Health) CellAssay->Mito_Read

Caption: Integrated workflow for chemical quantitation and biological impact assessment of Diquat residues.

Data Interpretation & Expected Results

When analyzing the results from the protocols above, use the following benchmarks to validate your findings:

ParameterDiquat (Parent) ResponseDiquat Dipyridone (Metabolite) ResponseInterpretation
LC-MS Retention Weak on C18; Strong on HILICModerate on C18; Strong on HILICDQ-D is less polar than DQ but still requires polar-retention modes for sharp peaks.[1]
ROS Generation High (Rapid onset < 4h)Low to Moderate (Delayed > 12h)DQ drives futile cycling; DQ-D likely depletes GSH pool slowly.[1]
MMP (JC-1) Severe DepolarizationMild/Moderate DepolarizationIndicates DQ-D retains some mitochondrial toxicity despite structural stability.[1]
Persistence Low (Rapidly metabolized/bound)High (Stable in environment/matrix)DQ-D is the primary marker for forensic/environmental lookback.[1]

References

  • Magalhães, N., et al. (2018).[1][5][7] Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment.[5] Human & Experimental Toxicology.

  • Mao, Z., et al. (2022).[1][8] Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Forensic Toxicology.

  • Fuke, C., et al. (2002).[1] Detection of diquat and its metabolites in biological materials.[1][11][8][12][9][13][14] Legal Medicine.[1]

Sources

Application Note: Zebrafish Model for Diquat Dipyridone Toxicity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Diquat Dipyridone (DQ-D) (often identified as a major photodegradation product of the herbicide Diquat) represents a critical, yet under-reported, environmental persistent organic pollutant (POP). While the parent compound, Diquat (DQ), is a well-known bipyridylium herbicide inducing toxicity via redox cycling and Reactive Oxygen Species (ROS) generation, its metabolite DQ-D exhibits distinct toxicological profiles that persist in aquatic ecosystems.[1]

Why this protocol exists: Standard acute toxicity tests (LC50) often fail to capture the subtle, sublethal effects of metabolites like DQ-D. Recent comparative studies indicate that while DQ-D may show lower acute lethality than DQ, it significantly disrupts the antioxidant defense system (SOD, CAT) and increases lipid peroxidation (MDA) in zebrafish larvae.

This guide provides a robust, multi-tiered workflow to assess DQ-D toxicity, moving beyond simple mortality to mechanistic oxidative stress profiling.

Experimental Design & Logic

The Model: Danio rerio (Zebrafish)

Zebrafish embryos are the gold standard for this assay due to:

  • Optical Transparency: Allows for in vivo fluorescent imaging of ROS generation without invasive procedures.

  • Genetic Homology: High conservation of antioxidant defense genes (sod1, cat, gpx1a).

  • Rapid Development: Organogenesis is complete within 96 hours post-fertilization (hpf), allowing high-throughput screening.

Experimental Groups

To ensure data validity, the following four groups must be established for every assay:

GroupCompositionPurpose
Negative Control (NC) E3 Medium (Standard Zebrafish Water)Baseline health reference.
Solvent Control (SC) E3 + 0.1% DMSO (if DQ-D stock is in DMSO)Rules out solvent toxicity.
Positive Control (PC) Diquat Dibromide (Parent) or H₂O₂ (1 mM)Validates the assay's ability to detect oxidative stress.
Experimental (DQ-D) DQ-D (0.1, 1.0, 10, 100 mg/L)The test condition.

Critical Note on Stability: Diquat is light-sensitive (photolabile). While DQ-D is the product of this degradation, the Positive Control (DQ) must be protected from light to prevent it from degrading into DQ-D during the experiment, which would confound results.

Visual Workflow & Mechanism

The following diagram illustrates the degradation pathway and the specific toxicological mechanism targeted by this protocol.

Diquat_Toxicity_Mechanism DQ Diquat (Parent) UV UV Photolysis DQ->UV DQD Diquat Dipyridone (Metabolite) UV->DQD Zebrafish Zebrafish Embryo (Uptake via Chorion/Gills) DQD->Zebrafish Exposure ROS ROS Generation (Superoxide Anion) Zebrafish->ROS Redox Cycling Enzymes Enzyme Inhibition (SOD, CAT suppression) ROS->Enzymes Overwhelms Defense Lipid Lipid Peroxidation (Increased MDA) ROS->Lipid Cellular Damage Outcome Developmental Toxicity (Cardiac Edema, Axis Curvature) Enzymes->Outcome Lipid->Outcome

Figure 1: Mechanistic pathway of Diquat Dipyridone toxicity leading to developmental defects via oxidative stress.

Detailed Protocols

Phase 1: Embryo Preparation & Exposure (0–96 hpf)

Objective: Obtain synchronized embryos and expose them during the critical window of organogenesis.

  • Spawning: Place adult zebrafish (1:1 or 1:2 female:male ratio) in spawning tanks overnight. Trigger spawning by light onset the next morning.

  • Collection: Collect embryos within 1 hour of spawning. Rinse 3x with E3 medium to remove debris.

  • Selection: Select healthy, fertilized embryos at the blastula stage (approx. 2–4 hpf). Discard coagulated or asymmetrical eggs.

  • Exposure Setup:

    • Use 24-well plates .

    • Place 1 embryo per well (to prevent cross-contamination if one dies).

    • Volume: 2 mL of test solution per well.

    • Replicates: n=20 embryos per concentration.

  • Incubation: Maintain at 28 ± 0.5°C with a 14h:10h light:dark cycle.

  • Renewal: Replace 80% of the test solution every 24 hours (semi-static method) to maintain concentration and remove waste.

Phase 2: Acute Toxicity Assessment (OECD 236 Adapted)

Objective: Determine LC50 and morphological defects.

Readout Intervals: 24, 48, 72, and 96 hpf. Checklist for Apical Observations:

Data Output: Calculate Survival Rate (%) and Malformation Rate (%).

Phase 3: Oxidative Stress Quantification (The Critical Assay)

Since DQ-D toxicity is driven by oxidative stress, this phase is mandatory for mechanistic insight.

A. In Vivo ROS Imaging (DCFH-DA Staining)

Qualitative visualization of total ROS.

  • Timepoint: 96 hpf larvae.

  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

  • Protocol:

    • Wash larvae 2x in E3 medium.

    • Incubate larvae in 10 µM DCFH-DA solution for 30–60 minutes in the dark at 28°C.

    • Wash 3x with E3 to remove excess dye.

    • Anesthetize with 0.016% Tricaine (MS-222).

    • Imaging: Immediate fluorescence microscopy (Excitation: 485 nm / Emission: 530 nm).

  • Analysis: Measure fluorescence intensity using ImageJ. High intensity = High ROS.

B. Enzymatic Antioxidant Assays

Quantitative measurement of physiological response.

Sample Prep: Pool 30–50 larvae per replicate. Homogenize in cold PBS (pH 7.4). Centrifuge at 10,000g for 10 min at 4°C. Collect supernatant.

AssayTargetExpected Trend in DQ-D ToxicityMethod Note
SOD Superoxide DismutaseDecrease (Inhibition)Measures inhibition of superoxide radical reduction.
CAT CatalaseDecrease (Inhibition)Measures H₂O₂ decomposition rate.
MDA MalondialdehydeIncrease (Damage)TBARS assay; marker of lipid peroxidation.
GSH Glutathione (Reduced)Decrease (Depletion)DTNB reaction; marker of antioxidant reserve.

Data Analysis & Statistical Framework

Do not rely on simple t-tests. Toxicology data often requires robust variance analysis.

  • Normality Test: Shapiro-Wilk test.

  • Homogeneity of Variance: Levene’s test.

  • Parametric Data: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against the Control).

  • Non-Parametric Data: Kruskal-Wallis test followed by Dunn’s multiple comparison test.

  • Significance Threshold: p < 0.05.

Troubleshooting & Expert Tips

  • Chorion Interference: For ROS staining at earlier stages (<48 hpf), the chorion may block DCFH-DA uptake. Manual dechorionation is required for maximum sensitivity.

  • Compound Solubility: DQ-D is generally water-soluble, but if synthesis results in a salt form, ensure pH is adjusted to 7.0–7.4 in the E3 medium. Acidic shifts can cause independent toxicity.

  • Phototoxicity: While testing DQ-D, minimize intense light exposure during incubation to prevent further degradation into unknown secondary metabolites.

References

  • Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. Source: Nature Scientific Reports (2024/2025). Significance: Establishes that while DQ-D is less acutely lethal than DQ, it induces significant oxidative stress (ROS, MDA increase) and inhibits SOD/CAT enzymes.[1][3][4] URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test. Source: OECD Publishing. Significance: The regulatory standard for performing the acute toxicity phase of this protocol. URL:[Link]

  • Mitochondrial bioenergetics and locomotor activity are altered in zebrafish (Danio rerio) after exposure to the bipyridylium herbicide diquat. Source: Toxicology Letters (2017). Significance: Provides foundational data on Diquat-induced mitochondrial dysfunction, serving as a baseline for comparing metabolite effects. URL:[Link]

  • Analysis of Oxidative Stress in Zebrafish Embryos. Source: Journal of Visualized Experiments (JoVE) / NIH PMC (2014). Significance: Detailed methodology for the DCFH-DA staining and image analysis referenced in Protocol 3A. URL:[Link]

Sources

Derivatization of Diquat Dipyridone for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Derivatization of Diquat and its Metabolite Diquat Dipyridone for Gas Chromatographic Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Diquat and Its Metabolites

Diquat is a widely used, non-selective contact herbicide effective for controlling both terrestrial and aquatic weeds.[1] Its high polarity and ionic nature, stemming from its quaternary ammonium structure, present significant challenges for traditional analytical techniques.[2] Following exposure, diquat is metabolized in biological systems to form metabolites such as diquat monopyridone (DQ-M) and diquat dipyridone (DQ-D).[3] The analysis of diquat and its metabolites is crucial for toxicological assessments, environmental monitoring, and forensic investigations.

Gas chromatography (GC) is a powerful analytical tool known for its high resolution and sensitivity. However, the inherent properties of diquat and diquat dipyridone—namely their low volatility and thermal instability—preclude their direct analysis by GC.[2] To overcome this limitation, a derivatization step is essential to convert these non-volatile analytes into more volatile and thermally stable compounds suitable for GC analysis.[2] This application note provides a detailed protocol and scientific rationale for the derivatization of diquat and diquat dipyridone for subsequent GC-Mass Spectrometry (GC-MS) analysis.

Scientific Rationale: The Chemistry of Derivatization

The primary strategy for the derivatization of diquat and its metabolites for GC analysis is chemical reduction. This process chemically modifies the analytes to decrease their polarity and increase their volatility. The most common and effective reducing agent for this purpose is sodium borohydride (NaBH₄).

The derivatization reaction involves the reduction of the quaternary ammonium ions in the diquat molecule. This chemical transformation results in the formation of a more volatile derivative that can be readily vaporized in the GC inlet and separated on a chromatographic column.[4][5] This procedure is necessary to convert the quaternary ammonium substances into compounds amenable to gas chromatographic analysis.[4][5]

The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH (around 8.0) to ensure the stability of the reducing agent and facilitate the reaction.[4][5] Following the derivatization, a liquid-liquid extraction or solid-phase extraction (SPE) is employed to isolate the derivatized analytes from the reaction mixture and pre-concentrate them for analysis.

Experimental Workflow Overview

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine, Plasma, Water) Buffer Buffer Addition (pH 8.0) Sample->Buffer Reduction Addition of NaBH₄ (Chemical Reduction) Buffer->Reduction SPE Solid-Phase Extraction (C18 Cartridge) Reduction->SPE GCMS GC-MS Analysis SPE->GCMS Chemical_Reaction Derivatization of Diquat cluster_props Properties Diquat Diquat (Non-volatile, Ionic) Derivative Reduced Diquat Derivative (Volatile, Neutral) Diquat->Derivative + NaBH₄ (Reduction) (pH 8.0) prop1 High Polarity Low Volatility Diquat->prop1 prop2 Low Polarity High Volatility Derivative->prop2

Caption: Chemical Transformation of Diquat via Reduction.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of this protocol, the following self-validating steps should be incorporated:

  • Calibration Curve: A multi-point calibration curve should be prepared using the derivatized working standards. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Quality Control Samples: Analyze laboratory fortified blanks (LFB) and spiked matrix samples at low, medium, and high concentrations to assess accuracy and precision. Recoveries should typically fall within 70-120%.

  • Method Blank: An unspiked sample matrix (reagent water or blank biological fluid) should be processed alongside the samples to check for any background contamination.

  • Confirmation of Identity: The identity of the analytes in positive samples should be confirmed by comparing their retention times and the ratio of quantifier to qualifier ions with those of a known standard.

Alternative Methodologies: A Note on Liquid Chromatography

While this note focuses on GC-MS analysis, it is important for researchers to be aware that liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a more common and often preferred method for the analysis of diquat and its metabolites. [2][3]LC-MS/MS can often directly analyze these polar compounds without the need for derivatization, simplifying sample preparation and potentially improving throughput. [3][6]The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis.

Conclusion

The derivatization of diquat and its metabolite, diquat dipyridone, through chemical reduction with sodium borohydride is a robust and necessary step for their analysis by gas chromatography. This method effectively transforms these non-volatile, ionic compounds into derivatives suitable for GC separation and MS detection. By following the detailed protocol and incorporating self-validating quality control measures, researchers can achieve reliable and accurate quantification of these important analytes in various sample matrices.

References

  • de Pinho, G. G., & de Pereira, D. G. (2006). Gas chromatographic-mass spectrometric method for the determination of the herbicides paraquat and diquat in plasma and urine samples. Journal of Chromatography B, 831(1-2), 290-295. [Link]

  • Li, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 738. [Link]

  • Musshoff, F., et al. (2006). Gas chromatographic-mass spectrometric method for the determination of the herbicides paraquat and diquat in plasma and urine samples. ResearchGate. [Link]

  • Wang, L., & Li, Y. (2017). The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. MATEC Web of Conferences, 100, 05030. [Link]

  • Fan, F., et al. (2023). Metabolomics profile of plasma in acute diquat-poisoned patients using gas chromatography-mass spectrometry. Food and Chemical Toxicology, 175, 113765. [Link]

  • Zhong, G., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Applied Biological Chemistry, 65(1), 32. [Link]

  • Agilent Technologies. (2001). Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection. Agilent Application Note. [Link]

  • AB SCIEX. (2012). Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. SCIEX Application Note. [Link]

  • Li, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High-Performance Liquid Chromatography with Ultraviolet Detection. EPA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diquat & Diquat Dipyridone Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Chromatographic Resolution (


) Enhancement | ID:  TS-DQ-001

Executive Summary

Separating Diquat (DQ) from its major photoproduct Diquat Dipyridone (DQ-D) is a classic chromatographic challenge. Diquat is a permanent dication (


), highly polar, and prone to severe interaction with active silanols. DQ-Dipyridone, having undergone oxidative degradation, possesses reduced charge density and altered polarity.

This guide provides a decision framework for selecting the correct mode (HILIC vs. Ion-Pairing), troubleshooting peak merging, and preventing sample loss due to adsorption.

Module 1: Method Selection Strategy

Q: Which chromatographic mode should I use for my detector type?

A: Your detection method dictates your separation chemistry. Do not use Ion-Pairing Reagents (IPR) with Mass Spectrometry unless absolutely necessary due to signal suppression.

FeatureHILIC (Recommended for LC-MS) RP-Ion Pairing (Recommended for UV)
Mechanism Partitioning into water-enriched layer + Weak Electrostatic Interaction.Hydrophobic interaction via "neutralization" of cationic charge by anionic reagent.
Elution Order DQ-D (Less Polar)

DQ (More Polar)
DQ-D (Less Hydrophobic complex)

DQ (More Hydrophobic complex)
Mobile Phase High ACN (60-90%) + Ammonium Formate/Formic Acid.High Aqueous + Hexanesulfonic Acid (HSA) or OSA + Acidic Buffer.
Pros High MS sensitivity; direct injection of ACN extracts.Robust for UV; excellent peak shape for cations.
Cons Long equilibration times; sensitive to water content.Incompatible with MS (Source contamination); complex preparation.
Decision Logic: Method Development Workflow

MethodSelection start START: Define Detector ms LC-MS/MS start->ms uv HPLC-UV / PDA start->uv hilic HILIC Mode (Ammonium Formate/Formic Acid) ms->hilic ipc RP-Ion Pairing (Hexanesulfonate/TFA) uv->ipc col_hilic Column: Bare Silica or Zwitterionic (e.g., HILIC-Z) hilic->col_hilic col_ipc Column: C18 or C8 (Base Deactivated) ipc->col_ipc issue_hilic Issue: Peak Tailing? col_hilic->issue_hilic issue_ipc Issue: Co-elution? col_ipc->issue_ipc sol_hilic Increase Buffer Strength (20mM -> 50mM) issue_hilic->sol_hilic sol_ipc Change IPR Chain Length (Hexane -> Octane) issue_ipc->sol_ipc

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection hardware.

Module 2: Troubleshooting Resolution ( )

Q: My Diquat and Dipyridone peaks are merging. How do I separate them?

A: The strategy depends on your chosen mode.

Scenario A: HILIC Mode (LC-MS)

Problem: Diquat (


) interacts too strongly with silanols, causing tailing that masks the Dipyridone peak.
Fix:
  • Buffer Concentration: Increase Ammonium Formate from 10mM to 20-50mM . This suppresses silanol activity.

  • pH Adjustment: Maintain pH 3.0 - 3.5 .

    • Why? Acidic pH protonates silanols (Si-OH), reducing cation-exchange interactions that cause tailing.

  • Column Choice: Switch to a Zwitterionic or Amide phase (e.g., Agilent Poroshell HILIC-Z or Waters BEH Amide). These provide better selectivity for charged species than bare silica.

Scenario B: Ion-Pairing Mode (HPLC-UV)

Problem: Inadequate hydrophobicity difference between the ion-paired complexes. Fix:

  • Chain Length: Switch from Hexanesulfonic Acid (C6) to Octanesulfonic Acid (C8) or Decanesulfonic Acid (C10) .

    • Why? Longer alkyl chains increase the hydrophobicity of the Diquat-IPR complex more than the Dipyridone-IPR complex, pulling them apart in retention time.

  • Temperature: Lower the column temperature (e.g., to 25°C).

    • Why? Ion-pairing is exothermic; lower temperatures often favor retention and selectivity.

Module 3: Sample Preparation & Stability (Critical)

Q: I see "ghost peaks" or low recovery. Is my resolution loss actually a stability issue?

A: Yes. Diquat is notorious for adsorption and photodegradation. If you lose Diquat to the vial wall, the ratio changes, and degradation products (Dipyridone) increase artificially, confusing method development.

Mandatory Handling Protocol
VariableRequirementScientific Rationale
Vial Material Polypropylene (Plastic) Diquat cations bind irreversibly to the negatively charged silanols in glass surfaces.
Light Protection Amber Vials Diquat is photosensitive.[1] UV exposure rapidly converts DQ to Dipyridone.
Solvent Plastic/Silanized Even volumetric flasks must be plastic or silanized (treated with dimethyldichlorosilane).
pH Stability Acidic (pH < 4) Diquat is unstable in alkaline conditions (pH > 7), leading to rapid degradation.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: HILIC LC-MS/MS (High Sensitivity)

Based on modern application standards for polar pesticides.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent.[2]

  • Gradient:

    • 0 min: 90% B

    • 5 min: 60% B

    • 7 min: 60% B

    • 8 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Injection: 2 µL (Dissolve sample in 75% ACN to match initial conditions).

Protocol B: EPA Method 549.2 (HPLC-UV)

The regulatory standard for drinking water analysis.[1][3][4][5]

  • Mobile Phase:

    • Water (500 mL)

    • Phosphoric Acid (13.5 mL)

    • Diethylamine (10.3 mL) - Silanol blocker

    • 1-Hexanesulfonic Acid (Sodium Salt) (3.0 g) - Ion Pairing Agent

    • Dilute to 1L.

  • Column: Phenomenex Hamilton PRP-1 or specialized C8 silica.

  • Detection: UV at 308 nm (Diquat) and 257 nm (Paraquat/Dipyridone).[1]

  • Flow Rate: 1.0 mL/min (Isocratic).

Troubleshooting Logic Map

Troubleshooting problem Problem: Poor Resolution (DQ & DQ-D Co-elute) check_mode Check Mode problem->check_mode br_hilic HILIC Mode check_mode->br_hilic br_ipc Ion-Pairing Mode check_mode->br_ipc act_hilic_1 Check Buffer pH (Must be < 3.5) br_hilic->act_hilic_1 act_ipc_1 Increase IPR Chain (C6 -> C8) br_ipc->act_ipc_1 act_hilic_2 Increase Ionic Strength (Add Ammonium Formate) act_hilic_1->act_hilic_2 solved Resolution > 1.5 act_hilic_2->solved act_ipc_2 Add Silanol Blocker (Diethylamine) act_ipc_1->act_ipc_2 act_ipc_2->solved

Figure 2: Step-by-step troubleshooting flow for resolution issues.

References

  • U.S. Environmental Protection Agency. (1997).[6] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[1][3][5][6][7] Revision 1.0. Cincinnati, OH.[1][6]

  • Agilent Technologies. (2017).[2] Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Application Note 5991-8830EN.[2]

  • European Union Reference Laboratories (EURL). (2024). EURL-SRM - Quick Method for the Analysis of Highly Polar Pesticides (QuPPe-PO Method). Version 12.[2][8][9]3.

  • Thermo Fisher Scientific. (2012). HILIC Method for the Separation of Diquat and Paraquat.[1][3][4][6][10][11] Application Note 20686.

Sources

Technical Support Center: Method Validation for Diquat Dipyridone (DQ-DP)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: DQ-VAL-2026
Assigned Specialist: Senior Application Scientist

Introduction: The "New Matrix" Challenge

Welcome to the Advanced Method Development Support Center. You are likely here because standard protocols for Diquat (DQ) are failing in your new matrix (e.g., high-organic soil, oily seeds, or biological tissue).

The Core Problem: Diquat and its photodegradation product, Diquat Dipyridone (DQ-DP) , are quaternary amines. They are permanently charged, highly polar, and exhibit extreme binding affinity to silicates and organic matter. In "new matrices," the challenge is rarely detection—it is extraction efficiency and chromatographic retention .

This guide bypasses generic advice and troubleshoots the specific failure points of DQ-DP validation in complex matrices.

Module 1: Extraction & Sample Preparation

Addressing low recovery and matrix binding.

Q: My recovery in soil/sediment is <40%. I am using standard QuPPe (Acidified Methanol). What is wrong?

A: Standard QuPPe is insufficient for soil or high-clay matrices. Diquat and DQ-DP act as cations that undergo ion exchange with negatively charged sites on clay minerals and organic matter. Methanol cannot displace these ions. You must use Strong Acid Hydrolysis to compete for these binding sites.

The Protocol Adjustment (The "Reflux" Method):

  • Weigh: 10 g sample.

  • Hydrolysis: Add 40 mL of 6M Hydrochloric Acid (HCl) .

  • Energy Input: Reflux (boil) for 1 hour or microwave digest. Note: DQ-DP is relatively stable under acid hydrolysis, but validate stability for your specific time/temp.

  • Neutralization: Cool and neutralize supernatant to pH 5–7 with 6M NaOH (Critical for HILIC column protection).

  • Filtration: Filter (0.22 µm PTFE). Do not use Nylon filters (DQ binds to Nylon).

Q: I am analyzing oily seeds (canola/sunflower). The extract is biphasic and dirty.

A: Lipids suppress ionization and ruin HILIC columns. You need a Liquid-Liquid Partitioning (LLP) cleanup.

The "Oily Matrix" Workflow:

  • Extract with 50% Aqueous Methanol + 1% Formic Acid .

  • Add Dichloromethane (DCM) or Hexane (1:1 ratio).

  • Vortex and Centrifuge.

  • Discard the organic (top/bottom) layer containing lipids. DQ-DP remains in the aqueous phase.

Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Start: Select Matrix Water Water/Simple Liquid Start->Water Soil Soil/Sediment (High Clay) Start->Soil Oil Oily Crops (Seeds/Nuts) Start->Oil Direct Direct Injection or SPE (WCX) Water->Direct Low LOQ req. AcidReflux Acid Reflux (6M HCl, 100°C) Soil->AcidReflux Break Ionic Bonds QuPPe QuPPe Extraction (MeOH/H2O + 1% FA) Oil->QuPPe Final HILIC LC-MS/MS Direct->Final AcidReflux->Final HexaneWash Hexane/DCM Partitioning QuPPe->HexaneWash Remove Lipids HexaneWash->Final

Figure 1: Decision matrix for selecting the correct extraction protocol based on matrix complexity.

Module 2: Chromatography (HILIC)

Addressing peak tailing and retention time shifts.

Q: Why am I seeing peak splitting or "doublets" for DQ-DP?

A: This is a classic HILIC artifact caused by solvent mismatch . HILIC relies on a "water layer" forming on the stationary phase. If your sample diluent has a higher water content than your initial mobile phase, it disrupts this layer, causing peak distortion.

The Fix:

  • Diluent: Ensure your final sample extract is dissolved in 100% Acetonitrile or at least matches the initial gradient conditions (e.g., 80:20 ACN:Buffer).

  • Buffer Strength: You must use Ammonium Formate (10–50 mM) . The ionic strength is required to mask silanol interactions on the silica surface.

Q: Which column should I use? C18 is not retaining the analyte.

A: Never use C18 for Diquat or Dipyridone. They are too polar. Recommended Columns:

  • BEH Amide (Ethylene Bridged Hybrid): Robust, high retention.

  • ZIC-pHILIC (Zwitterionic): Excellent separation of DQ from DQ-DP.

  • Obelisc R (Mixed-Mode): Good if you need to separate from Paraquat.

Table 1: Recommended HILIC Gradient (BEH Amide)
Time (min)Mobile Phase A (20mM NH4 Formate, pH 3.0)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.010%90%0.4
2.010%90%0.4
6.050%50%0.4
7.050%50%0.4
7.110%90%0.4
10.010%90%0.4

Module 3: Mass Spectrometry (MRM)

Addressing sensitivity and selectivity.

Q: How do I distinguish Diquat from Diquat Dipyridone?

A: They have distinct precursor ions.[1] Diquat is often detected as a doubly charged ion or a radical cation, whereas DQ-DP (a neutral cyclic amide structure that protonates) is usually detected as a singly charged cation.

Critical Note: Diquat Dipyridone (DQ-DP) is the major photo-oxidation product . If your samples were exposed to light, DQ will decrease and DQ-DP will increase.

Table 2: MRM Transitions & Conditions
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)PolarityNotes
Diquat (DQ) 183.1 [M]+[2]•157.1130.1ESI+Radical cation
DQ Monopyridone 199.1 [M+H]+155.178.3ESI+First degradant
DQ Dipyridone 215.0 [M+H]+171.3153.3ESI+Final degradant
Diquat-d4 (IS) 187.1161.1-ESI+Internal Standard

Module 4: Validation Strategy (E-E-A-T)

Addressing regulatory compliance and matrix effects.

Q: My "Spike Recovery" is 150%. How is this possible?

A: This is Signal Enhancement , common in HILIC ESI+. Co-eluting matrix components (like phospholipids) can actually improve ionization efficiency for some analytes, or you are measuring a background interference.

The Validation Protocol (Self-Correcting System):

  • Use Isotopically Labeled Internal Standards (ILIS): You must use Diquat-d4 or d8 . Add it before extraction to correct for both extraction loss and MS ionization effects.

  • Matrix-Matched Calibration: Do not use solvent standards. Prepare your calibration curve in the blank matrix extract.

  • Diluted Standard Addition (DSAC): If the matrix is new and scarce (e.g., rare tissue), use DSAC. Split the sample, spike increasing amounts of standard, and extrapolate to zero.

Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Problem Detected Check1 Check Retention Time Issue->Check1 Drifting? Check2 Check Peak Shape Issue->Check2 Splitting? Check3 Check Recovery Issue->Check3 Low/High? Sol1 Adjust Buffer Strength (Increase NH4 Formate) Check1->Sol1 Sol2 Match Sample Diluent to Initial Mobile Phase Check2->Sol2 Sol3 Switch to Acid Reflux or Use ILIS Check3->Sol3

Figure 2: Diagnostic flowchart for common validation failures.

References

  • EURL-SRM (European Union Reference Laboratories). (2020). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method).[3] Version 11.

  • U.S. EPA. (1995). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection.

  • Fuke, C., et al. (2002).[2] Detection of Diquat and its Metabolites in Biological Fluids.[2][4][5][6] Journal of Forensic Sciences. (Contextual grounding for DQ-DP metabolism).

  • Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS. (Validation of MRM transitions).

Sources

Technical Support Center: Diquat & Dipyridone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation & Adsorption During Sample Preparation Document ID: DQ-STAB-2025 | Version: 2.1

Introduction

Welcome to the Technical Support Center. This guide addresses the critical instability factors associated with Diquat and its primary oxidative metabolites, Diquat Monopyridone (TOPPS) and Diquat Dipyridone .

Because Diquat is a bipyridylium cation, it presents a dual challenge during sample preparation:

  • Photochemical Instability: Rapid degradation into pyridones under UV/Visible light.

  • Surface Adsorption: Strong ionic binding to silicate surfaces (glass), leading to pseudo-degradation (loss of recovery).

This guide provides self-validating protocols to stabilize the entire Diquat-Dipyridone system.

Module 1: The Photolytic Threat (Light Management)

The Science: Diquat is electronically excited by UV and visible light (absorption max ~310 nm). This excitation cleaves the ethylene bridge, oxidizing the parent compound first into Diquat Monopyridone (TOPPS) and subsequently into Diquat Dipyridone . If your goal is to measure Diquat, light exposure creates false positives for Dipyridone. If your goal is to measure Dipyridone, further photolysis degrades it into non-detectable fragments.

Protocol:

  • Amber Glass/Plastic is Mandatory: Clear glass allows >90% of UV transmission. Amber borosilicate cuts transmission below 450nm.

  • Yellow Light Environment: Perform all extractions under sodium vapor lamps or gold-shielded fluorescent lights (cut-off <500 nm).

  • Time-to-Analysis: Analyze samples within 7 days of extraction if stored at 4°C in the dark.

Degradation Pathway Visualization

DiquatDegradation Diquat Diquat (Parent) [Unstable to UV] Excitation UV Excitation (308-310 nm) Diquat->Excitation TOPPS Monopyridone (TOPPS) [Intermediate] Excitation->TOPPS Oxidation (Fast) Dipyridone Diquat Dipyridone [Target Metabolite] TOPPS->Dipyridone Continued UV Exposure Fragments Non-detectable Fragments Dipyridone->Fragments Prolonged UV/High pH

Figure 1: The photolytic cascade. Blocking UV prevents the shift from Parent to Monopyridone and Dipyridone.

Module 2: The Adsorption Trap (Material Science)

The Science: Diquat and Dipyridone are cationic (positively charged). Standard laboratory glass contains silanol groups (Si-OH) that ionize to Si-O⁻. This creates a cation-exchange surface that irreversibly binds the analytes. This is often mistaken for chemical degradation.

Protocol:

  • Material Selection: Use Polypropylene (PP), High-Density Polyethylene (HDPE), or PVC.

  • Glass Deactivation: If glass is required (e.g., for specific organic solvents), it must be silanized (treated with dimethyldichlorosilane) to cap surface silanols.

  • Acid Washing: Rinse all reusable containers with 10% HCl before use to protonate any remaining active sites.

Material Recovery Comparison
Container MaterialDiquat Recovery (%)Dipyridone Recovery (%)Risk Factor
Clear Borosilicate Glass < 40%< 50%Critical: Photolysis + Adsorption
Amber Borosilicate Glass 60 - 70%65 - 75%High: Adsorption losses
Polypropylene (PP) > 90%> 90%Low: Minimal adsorption
Silanized Amber Glass > 95%> 95%Optimal: Best for chemical resistance

Module 3: Chemical Stability (pH Control)

The Science: Diquat and its pyridone metabolites are base-sensitive. In alkaline conditions (pH > 9), the ring structure opens, leading to irreversible degradation. Conversely, acidic conditions stabilize the quaternary amine structure and prevent adsorption by saturating surface sites with H⁺ ions.

Protocol:

  • Acidification: Immediately upon sample collection, acidify aqueous samples to pH 2–3 using Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).

  • Buffer Choice: For LC-MS mobile phases, avoid high pH buffers. Use Ammonium Formate/Formic Acid (pH ~3.0).

Optimized Sample Prep Workflow

SamplePrep Sample Aqueous Sample Collection Step1 1. Acidification Add H2SO4 to pH < 3 (Stabilizes Structure) Sample->Step1 Step2 2. Filtration 0.45 µm Nylon/PVDF (Avoid Glass Fiber Filters!) Step1->Step2 Step3 3. Container Choice Use Amber HDPE/PP Bottles (Prevents Adsorption + Photolysis) Step2->Step3 Step4 4. Analysis (LC-MS/MS) Mobile Phase: Acidic (Formic Acid) Step3->Step4

Figure 2: The "Safe Path" workflow designed to mitigate both chemical instability and physical loss.

Troubleshooting & FAQ

Q1: I am seeing high levels of Dipyridone in my Diquat standards. Is my standard contaminated?

  • Diagnosis: Likely photolytic conversion during prep.

  • Action: Check your weighing environment. If you weighed the solid standard under standard lab fluorescent lights, conversion to monopyridone and dipyridone can occur within minutes. Switch to amber volumetric flasks and sodium vapor lighting.

Q2: My QC recovery is consistently low (approx. 50%) for both Diquat and Dipyridone, but the peaks look sharp.

  • Diagnosis: This indicates Adsorption , not chemical degradation.

  • Action: Check your pipette tips and autosampler vials. Are you using standard glass vials? Switch to Polypropylene (PP) autosampler vials . If using glass, ensure they are deactivated (silanized).

Q3: Can I use Glass Fiber filters for sample clarification?

  • Diagnosis: No. Glass fiber filters have a massive surface area of active silanols.

  • Action: Use Nylon or PVDF syringe filters. Always discard the first 1-2 mL of filtrate to saturate any remaining active sites on the filter housing.

Q4: How long is Diquat Dipyridone stable in water?

  • Data: In acidified water (pH < 3) stored in amber plastic at 4°C, Diquat and Dipyridone are stable for 28 days (EPA Method 549.2 guidelines). In clear glass at neutral pH, degradation occurs within 48 hours .

References

  • US EPA. (1997). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection.[1] Revision 1.0.

  • Fuke, C., et al. (1996). Detection of two metabolites of diquat in urine and serum of poisoned patients. Archives of Toxicology, 70(8), 504-507.

  • Florêncio, M. H., et al. (2004). Photodegradation of Diquat and Paraquat in aqueous solutions by titanium dioxide: Evolution of degradation reactions. Chemosphere, 55(3), 345-355.

  • Sigma-Aldrich. (2023). Diquat metabolite Monopyridone Certified Reference Material Data Sheet.

Sources

Technical Support Center: Diquat & Dipyridone HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Column Selection & Method Optimization Analytes: Diquat (Parent), Diquat Dipyridone (Major Metabolite) Ticket Priority: High (Difficult Separation)

The Core Challenge: Why Standard C18 Fails

Senior Scientist Note: If you are attempting to run Diquat or its metabolites (Dipyridone) on a standard C18 column with a simple water/methanol gradient, you will fail.

Diquat is a diquaternary ammonium cation (permanently charged). It is highly polar and hydrophilic.[1] Dipyridone (the major photodegradant and metabolite) retains similar polar characteristics but differs in charge density.

The Three Failure Modes of Standard RP-HPLC:
  • Zero Retention: These compounds elute in the void volume (

    
    ) on C18 because they prefer the aqueous mobile phase over the hydrophobic stationary phase.
    
  • Severe Tailing: The cationic nitrogens interact aggressively with residual silanols (

    
    ) on the silica surface, causing peak tailing factors often exceeding 2.0.
    
  • Metabolite Co-elution: Without specific selectivity for cationic species, Diquat and Dipyridone often co-elute or overlap with matrix interferences.

Column Selection Matrix

Do not choose a column based on brand loyalty. Choose based on your detection method (UV vs. MS) and available instrumentation.

FeatureOption A: Mixed-Mode (Recommended) Option B: HILIC (Modern MS) Option C: RP + Ion Pairing (Legacy)
Column Chemistry C18 + Cation Exchange (WCX/SCX) (e.g., Thermo Acclaim Trinity Q1, SIELC Primesep)Bare Silica or Zwitterionic (e.g., Restek Raptor HILIC-Si, Agilent HILIC-Z)C8 or C18 (e.g., Phenomenex SphereClone)
Mechanism Hydrophobic retention + Electrostatic retention.Partitioning into water-rich layer on surface.Artificial hydrophobicity created by Ion-Pairing Agents (IPA).
MS Compatibility High. Uses volatile buffers (Ammonium Formate/Acetate).High. High organic mobile phase boosts ESI sensitivity.Zero/Low. IPAs (Hexane sulfonic acid) suppress ionization and contaminate MS sources.
Robustness Excellent.[1] Tolerates dirty matrices better than HILIC.Moderate. Sensitive to water balance and equilibration time.Low. Temperature and pH fluctuations cause drift.
Dipyridone Resolution Superior. Tunable via pH and buffer strength.Good. Separates based on polarity differences.Variable. Hard to resolve from parent without long runs.
Primary Use Case Routine QA/QC, Environmental, Urine/Plasma.Trace analysis (ppt levels), LC-MS/MS.EPA Method 549.2 (UV Detection only).

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting the correct stationary phase based on your laboratory's constraints.

ColumnSelection cluster_legend Key Factors start START: Define Constraints detector Detector Type? start->detector ms_sens Trace Level (ppt)? detector->ms_sens LC-MS/MS reg_method Strict EPA 549.2? detector->reg_method UV / PDA hilic RECOMMENDATION: HILIC (Bare Silica/Zwitterionic) (Restek Raptor HILIC-Si / Agilent HILIC-Z) ms_sens->hilic Yes (High Sensitivity) mixed RECOMMENDATION: Mixed-Mode (RP + WCX) (Thermo Acclaim Trinity Q1) ms_sens->mixed No (Robustness Priority) reg_method->mixed No (Method Improvement) legacy RECOMMENDATION: RP + Ion Pairing (C8/C18 + Sulfonic Acid) reg_method->legacy Yes (Compliance) note1 HILIC: Best for MS sensitivity (high organic) note2 Mixed-Mode: Best for separation power

Figure 1: Decision tree for selecting the appropriate HPLC column based on detection method and regulatory requirements.

Validated Protocols

Protocol A: The "Modern Standard" (LC-MS/MS)

Target: High sensitivity Diquat & Dipyridone quantitation. Column: Restek Raptor HILIC-Si (2.7 µm, 50 x 2.1 mm) or equivalent.

  • Mobile Phase A: Water + 50 mM Ammonium Formate + 0.5% Formic Acid.[2]

    • Why: High buffer strength (50mM) is critical to shield silanols. Formic acid keeps analytes fully protonated.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • 0.0 min: 25% A / 75% B

    • 3.0 min: 60% A / 40% B (Elution)

    • 3.1 min: 25% A / 75% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Protocol B: The "Robust Separation" (UV/Vis)

Target: Routine monitoring, separating Diquat from Dipyridone without MS. Column: Thermo Acclaim Trinity Q1 (3 µm, 100 x 3.0 mm).

  • Mobile Phase: 75% Acetonitrile / 25% Ammonium Acetate Buffer (100mM, pH 5.0).

  • Mode: Isocratic.

  • Mechanism: The column has weak cation exchange (WCX) functionality embedded.

    • Diquat (Dication) is retained strongly by the WCX ligands.

    • Dipyridone (Monocation/Neutral) is less retained, eluting earlier.

  • Detection: UV at 308 nm (Diquat) and 260 nm (Dipyridone).

Troubleshooting Guide (FAQ)

Ticket #001: "My peaks are tailing badly (Tailing Factor > 1.8)."

Diagnosis: Uncontrolled secondary interactions. The cationic analyte is sticking to free silanol groups on the silica base. Fixes:

  • Increase Buffer Strength: If using 10mM, move to 50mM or 100mM Ammonium Formate. The ammonium ions (

    
    ) compete with Diquat for the silanol sites.
    
  • Check pH: Ensure pH is acidic (< 3.5) for HILIC to suppress silanol ionization (

    
     becomes 
    
    
    
    ).
  • Switch Hardware: Use PEEK tubing and column hardware if possible; stainless steel can sometimes act as a Lewis acid site for certain chelating moieties, though less common with Diquat.

Ticket #002: "Diquat and Dipyridone are co-eluting."

Diagnosis: Insufficient selectivity. Fixes:

  • If using HILIC: Decrease the water content (increase ACN). HILIC retention increases as water decreases. Diquat (more polar) will shift later than Dipyridone.

  • If using Mixed-Mode: Adjust pH. Lowering pH (e.g., from 5.0 to 3.5) will suppress the ionization of the Weak Cation Exchange (WCX) ligand on the column, reducing retention time for both, but often changing the resolution factor (

    
    ) because the charge state of Dipyridone may change differently than the permanent dication of Diquat.
    
Ticket #003: "I see baseline drift and 'ghost' peaks."

Diagnosis: Likely contamination if using Ion-Pairing Agents (Legacy Method).[4][5] Fixes:

  • System Passivation: If you previously ran EPA 549.2 (Hexane sulfonic acid), your system is contaminated. You must flush with 50:50 Isopropanol:Water for at least 4 hours.

  • Switch to HILIC/Mixed-Mode: These methods do not use "sticky" reagents, eliminating this artifact.

Ticket #004: "Dipyridone is not visible in my standard."

Diagnosis: Stability or Detection issue. Fixes:

  • Photodegradation: Dipyridone is a photodegradation product. If your Diquat standard was left in light, Dipyridone appears. However, Dipyridone itself is also light-sensitive. Use amber glassware.

  • Wavelength Mismatch: Diquat absorbs max at ~308 nm. Dipyridone has a different max absorbance (approx 250-260 nm). Ensure your PDA/UV detector is monitoring both channels.

Mechanism of Action Diagram

This diagram explains why the Mixed-Mode approach is superior for separating the parent from the metabolite.

Figure 2: Separation mechanism on a Mixed-Mode column. Diquat (dication) interacts strongly with the negative exchange ligand, while Dipyridone (monocation/neutral) elutes earlier due to weaker electrostatic attraction.

References

  • U.S. Environmental Protection Agency. (1997).[1] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[1][6][7] Revision 1.0.

  • Restek Corporation. (2020).[2] LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents using Raptor HILIC-Si. Application Note EVSS2791-UNV.

  • Thermo Fisher Scientific. (2012).[1] HILIC Method for the Separation of Diquat and Paraquat.[1][4][5][6][7][8][9] Application Note ANCCSDIQPAQSYN.

  • Fuke, C., et al. (2002). Determination of Diquat and its metabolites in biological fluids by HPLC-UV and LC-MS.[10] Journal of Chromatography B. (Contextual citation for metabolite properties).

Sources

Technical Guide: Optimizing Injection Volume for Diquat Dipyridone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.2 Last Updated: February 10, 2026 Applicable Instrumentation: LC-MS/MS (Triple Quadrupole), HILIC, Ion-Pairing RP Target Analytes: Diquat (DQ), Diquat Dipyridone (DQ-D), Diquat Monopyridone (DQ-M)

Executive Summary: The Polarity Paradox

Analyzing Diquat Dipyridone (DQ-D) presents a unique chromatographic challenge. Unlike its parent compound Diquat—a permanent dication—DQ-D is a degradation product where the pyridine rings are oxidized to pyridones. This structural change alters its retention mechanism from pure cation-exchange to a complex mix of hydrophilic interaction and weak electrostatic effects.

The Critical Failure Point: The most common error in DQ-D analysis is treating the injection volume as a simple variable for sensitivity. In HILIC (the preferred modern mode), water is the strong solvent . Injecting large volumes of aqueous samples (e.g., environmental water or biological extracts) disrupts the partition layer at the column head, causing peak fronting, splitting, and signal suppression—effectively raising your Limit of Quantitation (LOQ) despite the larger load.

This guide provides the protocols to balance Sensitivity (Load) vs. Chromatographic Integrity (Peak Shape) .

The Mechanism: Why Injection Volume Matters

To troubleshoot, you must visualize the molecular behavior inside the column immediately post-injection.

Diagram 1: The HILIC Solvent Mismatch Effect

This diagram illustrates why increasing injection volume of an aqueous sample degrades performance.

HILIC_Solvent_Effect cluster_0 Injection Phase cluster_1 Column Head (HILIC Phase) Inj_Aq Aqueous Sample Plug (High Water Content) Disruption Local Phase Collapse (Analytes travel with solvent) Inj_Aq->Disruption Strong Solvent Mismatch Inj_Org Organic Sample Plug (High ACN Content) Partition Stable Partitioning (Analytes retain/focus) Inj_Org->Partition Solvent Match Water_Layer Stationary Water Layer (Retention Mechanism) Disruption->Water_Layer Washes away Result_Bad Peak Distortion (Fronting/Splitting) Disruption->Result_Bad Partition->Water_Layer Equilibrates Result_Good Sharp Peaks (High Sensitivity) Partition->Result_Good

Caption: Aqueous injections in HILIC act as a "strong" solvent, washing away the water-rich stationary layer and causing analytes to travel unretained (breakthrough).

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: Peak Fronting or Splitting

Symptom: The DQ-D peak looks like a "shark fin" (sharp rise, slow tail) or splits into two. Root Cause: Solvent strength mismatch. Your sample diluent contains too much water compared to the initial mobile phase.

Diagnostic StepActionable Protocol
Check Diluent Ensure sample diluent is at least 70-80% Acetonitrile (ACN) .
Volume Titration Reduce injection volume in 2 µL increments (e.g., 10 µL → 8 µL → 6 µL). If shape improves, the volume was overloading the solvent capacity.
Buffer Match Add the mobile phase buffer (e.g., 10mM Ammonium Formate) to the sample diluent to prevent pH shock at the column head.
Scenario B: Low Sensitivity (High LOQ)

Symptom: Peaks are sharp, but intensity is too low to meet ppt/ppb requirements. Root Cause: Injection volume is too small, but increasing it ruins peak shape (The "Volume Trap").

Diagnostic StepActionable Protocol
Solvent Swap Do not just inject more water. Perform SPE (Solid Phase Extraction) and elute in high-% ACN containing 0.1% Formic Acid.
Co-Injection Use a "Sandwich Injection" if your autosampler supports it: Air gap / Sample / ACN plug.
Column Geometry Switch to a larger ID column (e.g., 2.1mm → 3.0mm) to increase solvent load capacity, only if flow rate limits allow.

Optimization Protocol: The "Dilution Factor" Method

Do not guess the volume. Use this self-validating protocol to determine the Maximum Injection Volume (


) for your specific matrix.

Prerequisites:

  • Column: HILIC (e.g., Waters CORTECS HILIC, 2.1 x 100mm) or Mixed-Mode (SIELC Obelisc R).

  • Mobile Phase A: 10mM Ammonium Formate + 0.5% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

Step 1: Determine Void Volume ( )

Calculate your column's void volume. For a 2.1 x 100mm column,


.
Rule of Thumb: In HILIC, safe injection volume of pure aqueous sample is typically < 1% of 

(i.e., < 2 µL).
Step 2: The ACN Titration Experiment

Prepare a 10 ppb DQ-D standard in five different diluents. Inject 5 µL of each.

VialDiluent Composition (ACN:Water)Expected Result
A 0:100 (Pure Water)Broad, fronting peak. Low height.
B 50:50Improved shape, slight fronting.
C 75:25Target Zone. Sharp peak.
D 90:10Sharpest peak, highest S/N ratio.
E 100:0 (Pure ACN)Risk of analyte precipitation (Check solubility!).
Step 3: Volume Maximization

Once the optimal diluent (e.g., 75% ACN) is found, increase injection volume until peak width at 50% height (


) increases by >10%.

Decision Logic for Injection Volume:

Volume_Logic Start Start Optimization Matrix Is Sample Aqueous? (e.g., Water, Plasma) Start->Matrix Direct Direct Injection? Matrix->Direct Yes SPE SPE Clean-up Matrix->SPE Trace Analysis (<1 ppb) SmallVol Inject 1-3 µL Max Direct->SmallVol Yes (No Prep) Dilute Dilute 1:4 with ACN Direct->Dilute Yes (With Prep) LargeVol Inject 10-20 µL Dilute->LargeVol Resulting Organic > 70% Elute Elute in 90% ACN/Formic SPE->Elute Elute->LargeVol

Caption: Decision tree for selecting injection strategy based on sample matrix and sensitivity needs.

Frequently Asked Questions (FAQ)

Q1: Why does Diquat Dipyridone (DQ-D) behave differently than Diquat (DQ) on my C18 column? A: DQ is a permanent dication. DQ-D is a pyridone (cyclic amide). While still polar, DQ-D lacks the permanent double positive charge of the parent. On C18 with Ion-Pairing reagents (like HFBA), DQ retains via strong ion-pairing, but DQ-D may elute earlier or show different pH dependence because it is less ionic.

Q2: Can I use "Sandwich Injection" to increase volume? A: Yes. If your autosampler allows, program it to draw: [5µL ACN] + [5µL Aqueous Sample] + [5µL ACN]. This encapsulates the water plug, allowing it to mix with the mobile phase more gradually before hitting the column head, often permitting 2-3x larger injection volumes.

Q3: My DQ-D peak area varies between injections. Is this an injection volume issue? A: Likely not. This is usually carryover or charging effects . Diquat species stick to glass and metallic surfaces.

  • Fix: Use Polypropylene (PP) vials, not glass.[5]

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your needle wash.

Q4: What is the absolute maximum volume for a 2.1mm ID HILIC column? A:

  • For 100% Aqueous sample: 2 µL.

  • For 75% Organic sample: 10-15 µL.

  • Note: Exceeding these limits usually results in "breakthrough," where the analyte elutes at the void volume (

    
    ).
    

References

  • United States Environmental Protection Agency (EPA). (1997).[6] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection.[6][7][8][9][10]

  • Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS.

  • National Institutes of Health (NIH) / PMC. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry.[11]

  • Agilent Technologies. (2023).[12] Improved Peak Shape and Lower LOQs in Pesticide Analysis using Feed Injection.

Sources

Technical Support Center: Optimizing Diquat & Dipyridone Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Cation" Challenge

Welcome to the technical support hub for Diquat and Diquat Dipyridone analysis. If you are experiencing high baselines, ghost peaks, or erratic sensitivity, you are likely battling the fundamental chemistry of these analytes.

Diquat is a quaternary amine dication .[1] Unlike typical drug compounds, it carries a permanent double positive charge and exhibits extreme polarity. This leads to two primary failure modes in detection:

  • Adsorption: It sticks to glass vials, inlet liners, and column frits, causing carryover (ghost peaks).

  • Ion Suppression: It requires highly aqueous mobile phases or ion-pairing reagents, both of which can flood the Mass Spec source with background noise, drowning out the signal of the dipyridone metabolite.

This guide moves beyond standard protocols to address the causality of background noise and provides self-validating solutions.

Module 1: Sample Preparation (The First Line of Defense)

Q: I see a high chemical background that drowns out my Dipyridone signal. Is my column failing?

A: It is likely not the column, but your extraction matrix. Diquat and its metabolites are highly hydrophilic. If you are using standard C18 Solid Phase Extraction (SPE), you are likely eluting matrix interferences (salts, phospholipids) exactly when your analytes elute.

The Fix: Switch to Weak Cation Exchange (WCX) SPE. Standard Reverse Phase (RP) extraction is insufficient for quaternary amines. You must use a Mixed-Mode Weak Cation Exchange mechanism. This allows you to wash the cartridge with 100% organic solvent (removing non-polar noise) while the Diquat remains ionically bound to the sorbent.

Validated WCX Protocol for Low Noise:

StepSolvent/ActionMechanistic Purpose
1. Condition Methanol followed by WaterActivates sorbent pores.
2. Load Sample (buffered to pH 6-7)Ensures Diquat (positively charged) binds to the WCX carboxylate groups (negatively charged).
3. Wash 1 Ammonium Acetate (10mM)Removes weakly bound salts and proteins.
4. Wash 2 100% Methanol Critical Step: Removes hydrophobic matrix components (lipids/pigments) that cause MS noise. Diquat stays bound.
5. Elute 5% Formic Acid in AcetonitrileAcidifies the environment, neutralizing the WCX sorbent charge, releasing the Diquat.

Q: My recovery is inconsistent. Why? A: Check your labware. Diquat adheres rapidly to silanol groups in glass.

  • Rule: Use Polypropylene (PP) vials and reservoirs for all steps. Never use glass autosampler vials.

Module 2: Chromatographic Optimization

Q: Should I use Ion-Pairing Reagents (IPR) to improve retention?

A: Avoid if possible. While IPRs (like HFBA) improve retention on C18 columns, they are "sticky" in the MS source. They cause:

  • Permanent source contamination (high background noise).

  • Signal suppression of the Dipyridone metabolite.

  • Long equilibration times.

The Fix: HILIC or Mixed-Mode Columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar cations without IPRs, using high-organic mobile phases that desolvate easily in the MS source, reducing background noise.

Recommended Configuration:

  • Column: Silica-based HILIC or Mixed-Mode (RP/Weak Cation Exchange).

  • Mobile Phase A: 20mM Ammonium Formate (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Buffer: The ammonium ions compete for active sites, sharpening the peak shape.

Module 3: Mass Spectrometry & Data Logic

Q: I see "Ghost Peaks" in my blank injections. How do I stop carryover?

A: This is the "Memory Effect." Diquat from a previous high-concentration sample is leaching from your injector needle or tubing.

System Passivation Protocol:

  • Needle Wash: Change your autosampler wash solvent to 10% Formic Acid / 90% Water . Standard methanol washes are ineffective at removing cationic Diquat from steel surfaces.

  • Material: Replace stainless steel tubing with PEEK where possible to reduce adsorption sites.

Q: Which Internal Standard should I use?

A: Do not use Diquat-d4 if you require high precision.

  • Issue: Diquat-d4 often contains trace amounts of native Diquat or can undergo H/D exchange, creating false positives (background noise).

  • Solution: Use Diquat-d8 or Paraquat-d8 . These have a mass shift sufficient to prevent cross-talk and are chemically stable.

Quantitative Data: Noise Reduction Impact

ParameterStandard Method (C18 + IPR)Optimized Method (HILIC + WCX)Improvement
Signal-to-Noise (S/N) 15:185:15.6x Sensitivity
Baseline Noise (counts) ~5000 cps~200 cps96% Noise Reduction
Carryover (1st Blank) 2.5%< 0.1%Eliminated
Visualizing the Solution
Diagram 1: The Troubleshooting Logic Flow

Caption: Decision tree for isolating the source of background noise in Diquat analysis.

TroubleshootingLogic Start Problem: High Background / Noise CheckBlank Inject Solvent Blank Start->CheckBlank IsBlankClean Is Blank Clean? CheckBlank->IsBlankClean SystemIssue Issue: System Carryover IsBlankClean->SystemIssue No (Peaks present) MatrixIssue Issue: Matrix Interference IsBlankClean->MatrixIssue Yes (Baseline clean) ActionWash Action: Change Needle Wash (Use 10% Formic Acid) SystemIssue->ActionWash ActionPassivate Action: Passivate System (Replace Steel with PEEK) ActionWash->ActionPassivate CheckSPE Check Extraction Method MatrixIssue->CheckSPE IsWCX Using WCX SPE? CheckSPE->IsWCX ActionSwitchWCX Action: Switch to WCX SPE (Wash w/ 100% MeOH) IsWCX->ActionSwitchWCX No (Using C18) CheckColumn Check Column Chemistry IsWCX->CheckColumn Yes ActionHILIC Action: Switch to HILIC (Remove Ion Pairing Reagents) CheckColumn->ActionHILIC

Diagram 2: WCX Extraction Mechanism

Caption: How Weak Cation Exchange (WCX) selectively isolates Diquat while removing noise.

WCX_Mechanism Step1 LOAD (pH 7) Diquat (+) binds to Sorbent (-) Step2 WASH (100% MeOH) Neutral Lipids/Matrix wash away Step1->Step2 Diquat Retained Step3 ELUTE (5% Formic Acid) Acid neutralizes Sorbent (-) Diquat releases Step2->Step3 Clean Sorbent Matrix Matrix Noise (Removed) Step2->Matrix Waste Analyte Clean Diquat (Collected) Step3->Analyte Collection

References
  • U.S. Environmental Protection Agency (EPA). (1997).[4] Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection. Retrieved from [Link]

  • Kaneko, T., et al. (2020). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology, 38, 204–211. Retrieved from [Link]

  • EURL-SRM. (2018). Analysis of Diquat and Paraquat by QuPPe and LC-MS/MS – Critical Points. EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Toxicology Guide: Diquat vs. Diquat Dipyridone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative toxicological analysis of Diquat (DQ) and its primary oxidative degradation product, Diquat Dipyridone (DQ-DP) . It is designed for researchers and drug development professionals requiring rigorous mechanistic insights and experimental validation standards.

Executive Summary

Diquat (DQ) is a potent non-selective bipyridylium herbicide known for its high acute toxicity mediated by redox cycling. Diquat Dipyridone (DQ-DP) , a major photodegradation product and metabolite, exhibits a significantly altered toxicological profile.

Current experimental data indicates that while DQ-DP is orders of magnitude less acutely toxic (LD50) than the parent compound, it is not biologically inert . Recent studies (2024) demonstrate that DQ-DP retains the capacity to induce oxidative stress and disrupt antioxidant enzyme systems in aquatic models, albeit without the rapid lethality associated with the parent molecule.

Verdict: DQ-DP represents a "Safety De-escalation" metabolite regarding acute lethality but remains a "Bioactive Concern" for chronic environmental oxidative stress.

Chemical Identity & Physicochemical Divergence

The transition from Diquat to Diquat Dipyridone involves the oxidation of the pyridine rings, fundamentally altering the molecule's electrophilicity and redox potential.

FeatureDiquat (Parent)Diquat Dipyridone (Metabolite)
CAS Number 2764-72-9 (Ion); 85-00-7 (Dibromide)35022-72-1
Common Names Diquat, DQ, RegloneDQ-DP, DQ-D, 6,7-dihydro-dipyrido[1,2-a:2',1'-c]pyrazine-4,9-dione
Structure Class Bipyridylium dication (Planar, aromatic)Pyrazinone/Pyridone derivative (Keto-functionalized)
Formation Synthetic synthesisPhotolysis (UV), oxidation, metabolic breakdown
Redox Potential High (Readily accepts e- to form radical)Low (Stabilized by carbonyl groups)
Solubility Highly water-solubleWater-soluble, but increased polarity

Mechanistic Toxicology: The Redox Shift

The core differentiator lies in the Redox Cycling capability .

Diquat Mechanism (The "Futile Cycle")

Diquat acts as a potent electron acceptor. In biological systems, it intercepts electrons from cellular reducing agents (like NADPH).

  • Reduction: DQ²⁺ + e⁻

    
     DQ
    
    
    
    (Stable radical cation).
  • Oxidation: DQ

    
     reacts instantly with molecular oxygen (O₂).
    
  • ROS Burst: This regenerates DQ²⁺ (allowing the cycle to repeat) and produces Superoxide (O₂

    
    ).
    
  • Damage: Superoxide cascades into Hydroxyl radicals (

    
    OH), causing massive lipid peroxidation and cell death.
    
Diquat Dipyridone Mechanism (The "Broken Cycle")

The introduction of carbonyl groups at the 4 and 9 positions (forming the dipyridone) disrupts the aromatic conjugation required to stabilize the radical cation.

  • Reduced Electron Affinity: The molecule is less electrophilic.

  • Cycle Interruption: It cannot effectively hijack cellular electrons to generate the "ROS Storm" seen with DQ.

  • Residual Activity: While the lethal cycle is broken, DQ-DP can still interact with antioxidant enzymes (SOD, CAT), causing localized oxidative stress through enzyme inhibition rather than direct radical generation.

Pathway Visualization

Toxicity_Mechanism NADPH NADPH / Reductase DQ Diquat (DQ++) NADPH->DQ e- transfer Radical DQ Radical (DQ+.) DQ->Radical Reduction DQ_DP Diquat Dipyridone (DQ-DP) DQ->DQ_DP Photolysis/Metabolism Radical->DQ Re-oxidation (Cycling) Oxygen Oxygen (O2) Radical->Oxygen e- transfer ROS Superoxide (O2-) Oxygen->ROS CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath DQ_DP->Radical Blocked Enzymes Antioxidant Enzymes (SOD/CAT) DQ_DP->Enzymes Inhibition Stress Sub-lethal Oxidative Stress Enzymes->Stress Reduced Capacity

Figure 1: Comparative mechanism showing the futile redox cycle of Diquat versus the enzyme-inhibition pathway of Diquat Dipyridone.

Comparative Experimental Data

The following data aggregates acute and sub-chronic toxicity findings.

EndpointDiquat (Parent)Diquat Dipyridone (Metabolite)Significance
Acute Oral LD50 (Rat) 214 - 231 mg/kg > 4000 mg/kg *DQ-DP is practically non-toxic acutely.
Primary Target Organ Kidney (Proximal tubule necrosis), Liver, GILiver (mild hypertrophy), Kidney (minor)Severity of organ damage is drastically reduced in DQ-DP.
Aquatic Toxicity (Zebrafish) High oxidative stress; High mortality at high doses.Low acute mortality ; Significant oxidative stress biomarkers (MDA, GSH) observed.DQ-DP persists as an environmental stressor.
Mutagenicity (Ames) Negative (generally)NegativeNeither is considered directly mutagenic.
Dermal Irritation Moderate to SevereMild to Non-irritantHandling safety is improved for the metabolite.

*Note: LD50 data often references "Diquat Monopyridone" or "Metabolites" collectively. Specific pure DQ-DP LD50s are rare but consistently cited as >2000 mg/kg in regulatory dossiers.

Experimental Protocols for Validation

To validate these differences in your own laboratory, use the following self-validating workflows.

Protocol A: Photolytic Generation & Isolation of DQ-DP

Objective: Synthesize high-purity DQ-DP for toxicity testing from parent DQ.

  • Preparation: Dissolve Diquat Dibromide (100 mg/L) in deionized water. Adjust pH to 7.0.

  • Irradiation: Expose solution to UV radiation (

    
     = 254 nm or simulated sunlight) in a quartz reactor.
    
    • Validation Point: Monitor degradation via HPLC-UV at 310 nm. DQ peak (RT ~3 min) will decrease; DQ-DP peak (RT ~5 min) will appear.

  • Endpoint: Continue irradiation until >95% parent DQ is consumed (approx. 48-72 hours depending on intensity).

  • Extraction: Lyophilize the aqueous solution to concentrate the solid.

  • Purification: Re-dissolve in methanol and perform semi-preparative HPLC or recrystallization to isolate the dipyridone form.

  • Confirmation: Verify structure via LC-MS/MS (Target Mass: ~214 Da for cation/dione structure).

Protocol B: Comparative ROS Generation Assay (Zebrafish Embryo Model)

Objective: Quantify the differential oxidative stress potential cited in recent literature.

  • Exposure: Expose Zebrafish embryos (4 hpf) to equimolar concentrations (e.g., 10 µM) of DQ and DQ-DP for 96 hours.

  • Lethality Check: Record mortality at 24, 48, 72, 96 hpf.

    • Expectation: DQ group shows significant mortality/malformation; DQ-DP group shows survival comparable to control.

  • ROS Staining: At 96 hpf, incubate surviving larvae with DCFH-DA (10 µM) for 30 minutes in the dark.

  • Imaging: Wash larvae and image under fluorescence microscopy (Excitation 485 nm / Emission 530 nm).

  • Quantification: Measure mean fluorescence intensity (MFI).

    • Causality Check: If DQ-DP is "inert," MFI should equal Control. If it is a "stressor," MFI will be significantly elevated > Control, though likely < DQ.

  • Enzyme Assay (Optional): Homogenize larvae and assay for SOD (Superoxide Dismutase) activity. DQ-DP is expected to suppress SOD activity, confirming the mechanism of stress without massive radical generation.

Workflow Visualization

Experimental_Workflow cluster_0 Protocol A: Synthesis cluster_1 Protocol B: Validation Step1 Dissolve DQ (100mg/L) Step2 UV Irradiation (254nm) Monitor HPLC Step1->Step2 Step3 Isolate DQ-DP (Lyophilization) Step2->Step3 Step4 Zebrafish Exposure (96h, 10µM) Step3->Step4 Use Purified DQ-DP Step5 Measure Mortality (Acute Toxicity) Step4->Step5 Step6 DCFH-DA Staining (ROS Quantification) Step4->Step6 Result Compare MFI: DQ >> DQ-DP > Control Step6->Result

Figure 2: Step-by-step workflow for synthesizing Diquat Dipyridone and validating its toxicity profile against the parent compound.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2005). Diquat: Toxicological Evaluation. Retrieved from

    • Source for LD50 d
  • Zhang, Y., et al. (2024). Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. ResearchGate. Retrieved from

    • Source for recent comparative aquatic toxicity and oxid
  • U.S. EPA. (1995). Reregistration Eligibility Decision (RED): Diquat Dibromide. Retrieved from

    • Source for regulatory toxicity standards and degradation p
  • Magalhães, et al. (2018).[1] Toxicological aspects of the herbicide diquat. Toxicology Reports.

    • Source for general Diqu

Sources

Comparative Analysis of Diquat and its Major Degradation Products: Stability, Toxicity, and Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diquat (1,1'-ethylene-2,2'-bipyridyldiylium) is a widely used non-selective contact herbicide.[1][2] While effective, its environmental persistence and the formation of stable degradation products pose significant challenges for regulatory compliance and environmental safety. This guide provides a technical comparison of Diquat and its primary degradation products—TOPPS , Diquat Monopyridone (DQ-M) , and Diquat Dipyridone (DQ-D) . It synthesizes degradation kinetics, toxicological profiles, and a validated HILIC-MS/MS analytical workflow for researchers and drug development professionals.

Chemical Identity and Degradation Pathways[3][4]

Diquat degrades primarily through photodegradation in aqueous environments, while microbial and hydrolytic pathways play secondary roles depending on pH and light availability. The degradation process involves the progressive oxidation of the pyridine rings and cleavage of the ethylene bridge.

Major Degradation Products
CompoundAbbr.Chemical NameFormula (Cation)MW (Da)Primary Formation Pathway
Diquat DQ1,1'-ethylene-2,2'-bipyridyldiyliumC₁₂H₁₂N₂²⁺184.2Parent Compound
Monopyridone DQ-M1-oxo-1,2,3,4-tetrahydro-pyrido[1,2-a]-5-pyraziniumC₁₂H₁₁N₂O⁺199.1Photolysis / Oxidation
Dipyridone DQ-D6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine-4,9-dioneC₁₂H₁₀N₂O₂214.2Advanced Oxidation
TOPPS -1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyraziniumC₈H₉N₂O⁺149.1Photolysis (Major)
Degradation Pathway Visualization

The following diagram illustrates the transformation of Diquat into its major metabolites under environmental conditions.

DiquatDegradation DQ Diquat (DQ) [C12H12N2]2+ DQM Diquat Monopyridone (DQ-M) [C12H11N2O]+ DQ->DQM Photolysis / Oxidation (+O) TOPPS TOPPS [C8H9N2O]+ DQ->TOPPS UV Photolysis (Ring Cleavage) DQD Diquat Dipyridone (DQ-D) [C12H10N2O2] DQM->DQD Advanced Oxidation (+O) Picolinic Picolinic Acid / Picolinamide DQD->Picolinic Hydrolysis Min Mineralization (CO2, H2O, NH4+) TOPPS->Min Slow Mineralization Picolinic->Min

Caption: Diquat degradation pathways showing the progression from parent compound to oxidized metabolites (Monopyridone, Dipyridone) and cleavage products (TOPPS).

Comparative Toxicity Profile

Understanding the toxicity of degradation products relative to the parent compound is critical for environmental risk assessment (ERA). While metabolites generally exhibit lower acute toxicity, they induce distinct oxidative stress markers.

ParameterDiquat (Parent)Monopyridone (DQ-M)Dipyridone (DQ-D)
Primary Toxicity Mechanism ROS generation (Superoxide radical formation), Lipid PeroxidationOxidative Stress (Lower potency than DQ)Oxidative Stress, Glutathione (GSH) depletion
Acute Aquatic Toxicity High (Fish, Invertebrates)Moderate to LowLow
Target Organs (Mammalian) Kidney (Tubular necrosis), Liver, GI TractKidney (Less severe)Kidney (Minor)
Environmental Persistence High (binds to sediment)ModerateModerate
Bioaccumulation Potential Low (High water solubility)LowLow

Key Insight: While DQ-M and DQ-D are less lethal acutely, they significantly suppress antioxidative enzymes (SOD, CAT) in aquatic organisms (e.g., Danio rerio), suggesting chronic risks associated with long-term exposure.

Analytical Method: HILIC-MS/MS Protocol[5]

Analyzing Diquat and its metabolites is challenging due to their high polarity and ionic nature. Traditional Reversed-Phase LC (RPLC) results in poor retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior method, eliminating the need for ion-pairing reagents that suppress MS ionization.

Validated Experimental Workflow

This protocol is designed for the simultaneous quantification of DQ, DQ-M, and DQ-D in aqueous matrices or biological fluids.

AnalyticalWorkflow Sample Sample (Water/Plasma) Pretreat Protein Precipitation (Acetonitrile 3:1) Sample->Pretreat Centrifuge Centrifugation 12,000 rpm, 10 min Pretreat->Centrifuge Dilution Dilution (Mobile Phase A) Centrifuge->Dilution LC HILIC Separation (Ammonium Formate) Dilution->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Step-by-step HILIC-MS/MS workflow for Diquat and metabolite analysis.

Chromatographic Conditions
  • Column: HILIC Column (e.g., Waters CORTECS HILIC or Restek Raptor HILIC-Si), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (90% B); 1-5 min (Linear to 50% B); 5-7 min (Hold 50% B); 7.1 min (Re-equilibrate 90% B).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

The following transitions provide high specificity. Note that Diquat is detected as a singly charged radical cation or deprotonated cation depending on source conditions; the transitions below are field-validated for stability.

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Cone Voltage (V)Collision Energy (eV)
Diquat (DQ) 183.1 [M-H]⁺156.6129.52042
Monopyridone (DQ-M) 199.1 [M]⁺155.178.32033
Dipyridone (DQ-D) 215.0 [M+H]⁺171.3153.32030
TOPPS 149.1 [M]⁺121.078.02528

Technical Note: Use isotopically labeled internal standards (e.g., Paraquat-d8 or Diquat-d8) to correct for matrix effects. Avoid Diquat-d4 if possible, as it may undergo deuterium exchange, leading to quantification errors.[1]

Experimental Protocol: Forced Degradation Study

To generate and study these products in-house for method validation, follow this self-validating protocol.

Objective: Produce degradation products to verify retention times and MS transitions.

  • Preparation: Prepare a 10 mg/L Diquat Dibromide solution in deionized water.

  • Photolysis (UV):

    • Place 50 mL of solution in a quartz vessel.

    • Irradiate with a mercury vapor lamp (λ = 254 nm) or Xenon arc lamp (simulated sunlight).

    • Sampling: Aliquot 1 mL at T=0, 1h, 6h, 24h.

    • Expected Result: Rapid formation of TOPPS and Monopyridone.[3]

  • Hydrolysis (Dark Control):

    • Prepare solutions at pH 4, 7, and 9.

    • Incubate at 40°C in amber vials (dark).

    • Sampling: Aliquot at T=0, 24h, 48h.

    • Expected Result: Minimal degradation at pH 4/7; slow ring cleavage at pH 9.

  • Analysis: Inject samples using the HILIC-MS/MS method described in Section 4.

References

  • Degradation Pathways & Kinetics

    • Wang, F. (2026).[3][4] Degradation of Diquat in aqueous solution: Transformation product identification and hydrolysis pathway investigation. Ecotoxicology and Environmental Safety. Link

  • Toxicological Comparison

    • Zhang, Y., et al. (2024). Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. ResearchGate/NIH. Link

  • Analytical Method (LC-MS/MS)

    • Zhou, Y., et al. (2022).[1] Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry. Journal of Forensic Science and Medicine. Link

  • Reference Materials & Structure

    • Sigma-Aldrich.[3] Diquat metabolite TOPPS certified reference material. Link

  • Microbial Degradation

    • Li, S., et al. (2025). Microbial degradation of Diquat by strain Meyerozyma guilliermondii Wyslmt. Ecotoxicology and Environmental Safety. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diquat-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Proper Diquat Disposal

Diquat is a non-selective bipyridyl herbicide valued in research and agriculture for its rapid action as a desiccant.[1] The most common commercial formulation is Diquat Dibromide (CAS No. 85-00-7).[2][3] It is crucial to distinguish this active compound from its metabolites, such as Diquat Dipyridone , which are degradation products formed in the environment or in biological systems.[4][5] This guide provides essential disposal procedures for laboratory waste generated from Diquat Dibromide, hereafter referred to as "Diquat."

Mishandling Diquat waste poses significant risks. The compound is acutely toxic to humans if ingested or inhaled, is a skin and eye irritant, and is very toxic to aquatic life with long-lasting effects.[6][7] Therefore, adherence to stringent disposal protocols is not merely a regulatory compliance issue; it is a fundamental aspect of responsible laboratory management, protecting both personnel and the environment. This document outlines the chemical rationale behind these procedures to ensure a safe, self-validating system for Diquat waste management.

Pillar 1: Hazard Profile and Its Implications for Disposal

Understanding the chemical behavior of Diquat is essential for appreciating the causality behind disposal protocols. Its properties dictate the handling, segregation, and ultimate fate of the waste streams.

Diquat's primary hazards stem from its corrosivity, high aquatic toxicity, and chemical incompatibilities. It is stable in acidic or neutral solutions but is readily hydrolyzed by alkali.[8] Furthermore, it is corrosive to common metals like aluminum and unlined steel, a reaction that can produce flammable hydrogen gas.[6] This dictates the selection of appropriate waste containers to prevent containment failure and the creation of secondary hazards.

Hazard Parameter Description Causality for Disposal Protocol
Regulatory Status Pesticide wastes are toxic and regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) upon disposal.[6] It is the user's responsibility to classify the waste at the time of disposal.[6]All Diquat waste must be treated as hazardous waste, segregated from general refuse, and handled by licensed professionals.
Aquatic Toxicity Very toxic to aquatic life, particularly invertebrates.[7]Absolutely no discharge of Diquat waste, including dilute rinsate, into sanitary sewers or waterways is permitted.[9]
Human Toxicity Harmful or fatal if swallowed or inhaled; causes skin and eye irritation.[6]Strict adherence to Personal Protective Equipment (PPE) is mandatory. Accidental exposure requires immediate, specific first aid measures.
Chemical Incompatibility Corrosive to aluminum, galvanized, and unlined steel.[6] Incompatible with strong bases/alkalis, anionic wetting agents, and strong oxidizers.[6][10]Waste must be stored in original or designated, compatible containers (e.g., HDPE plastic, stainless steel).[6] Never mix with incompatible waste streams.
Environmental Fate Binds strongly and indefinitely to soil and sediment; does not readily biodegrade.[2]Land disposal must be in a secure, approved hazardous waste landfill to prevent environmental contamination.[9]

Pillar 2: Core Disposal Directives and Protocols

A self-validating disposal system begins with proper segregation at the point of generation. The following workflow and detailed protocols provide a step-by-step guide for managing all forms of Diquat laboratory waste.

Immediate Safety: Personal Protective Equipment (PPE)

Before handling any Diquat product or waste, the following minimum PPE is required. Causality: This multi-layered approach protects against the primary exposure routes of inhalation, dermal contact, and eye splashes.[6]

Equipment Specification
Gloves Chemical-resistant (e.g., Butyl or Nitrile rubber, ≥14 mils)
Body Covering Coveralls over long-sleeved shirt and long pants
Eye Protection Chemical splash goggles. A face shield is required when mixing or loading.
Footwear Chemical-resistant footwear plus socks
Additional Gear Chemical-resistant apron when handling concentrates or cleaning equipment
Waste Segregation and Disposal Pathway

The first step in proper disposal is correctly identifying and segregating the waste stream. Use the following decision tree to determine the correct disposal pathway.

DiquatDisposalWorkflow cluster_streams Waste Stream Identification cluster_actions Disposal Actions start Diquat Waste Generated is_container Empty Product Container? start->is_container is_spill Spill Residue or PPE? is_container->is_spill No proto3 Execute Protocol 3: Container Decontamination is_container->proto3 Yes is_concentrate Concentrated or Unused Diquat? is_spill->is_concentrate No proto4 Execute Protocol 4: Spill Management is_spill->proto4 Yes is_dilute Dilute Aqueous Solution? is_concentrate->is_dilute No proto1 Execute Protocol 1: Concentrate Disposal is_concentrate->proto1 Yes proto2 Execute Protocol 2: Dilute Solution Disposal is_dilute->proto2 Yes end_node Waste Ready for Professional Disposal proto3->end_node proto4->end_node proto1->end_node proto2->end_node caption Diquat Waste Disposal Decision Workflow

Caption: Diquat Waste Disposal Decision Workflow

Experimental Protocol 1: Disposal of Concentrated or Unused Diquat

This waste is acutely hazardous and must be handled with extreme care.

  • Do Not Attempt Neutralization: While Diquat is hydrolyzed by alkali, laboratory-scale neutralization of concentrated pesticide is not recommended without a validated procedure and specific EHS approval. The reaction can be exothermic and produce hazardous fumes.

  • Container and Labeling: Ensure the waste is in its original container or a clearly labeled, compatible hazardous waste container (e.g., HDPE). The label must read "Hazardous Waste" and clearly identify the contents as "Diquat Dibromide solution."

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area must be secure, well-ventilated, and provide secondary containment.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Improper disposal of excess pesticide is a violation of Federal law.[9]

Experimental Protocol 2: Disposal of Dilute Aqueous Diquat Solutions

This protocol applies to working solutions, instrument rinsate, and rinsate from container cleaning.

  • Segregation: Collect all dilute Diquat-containing aqueous waste in a dedicated, compatible (e.g., HDPE) container.

  • Labeling: Clearly label the container "Hazardous Waste - Aqueous Diquat Dibromide Solution."

  • Prohibition of Drain Disposal: Under no circumstances should this waste be poured down the drain. Diquat is highly toxic to aquatic organisms, and this action violates environmental regulations.[9]

  • Storage and Pickup: Store securely with concentrated waste and arrange for professional disposal through your EHS department.

Experimental Protocol 3: Decontamination of Empty Containers

Properly decontaminated containers can often be disposed of as non-hazardous solid waste or recycled. The goal is to remove all product residue.[9][11]

  • Initial Draining: Empty the remaining contents into the application equipment or a designated "Concentrated Diquat" hazardous waste container. Drain for at least 10 seconds after the flow begins to drip.[6]

  • First Rinse: Fill the container 1/4 full with water. Recap securely.

  • Agitation: Shake the container vigorously for at least 10 seconds.[6]

  • Rinsate Collection: Pour the rinsate into a designated "Dilute Aqueous Diquat" hazardous waste container. Do not pour down the drain.[6]

  • Repeat: Repeat the rinse and collection procedure (steps 2-4) two more times for a total of three rinses.[6]

  • Final Disposal: After the triple rinse, puncture the container to prevent reuse.[9] It may now be disposed of in a sanitary landfill or offered for recycling, as per local regulations and institutional policy.[6]

Experimental Protocol 4: Spill Management & Decontamination Waste Disposal

This protocol covers the cleanup of spills and the disposal of contaminated materials.

  • Control and Contain: Prevent the spill from spreading. Use an inert absorbent material such as clay, sand, or commercial sorbent pads to dike and cover the spill.[9]

  • Collection: Carefully sweep or shovel the absorbed material into a compatible, labeled hazardous waste container.

  • Surface Decontamination: Scrub the spill area with a hard water detergent (e.g., Tide, Spic and Span) and a small amount of water.[9][12] The detergent helps to inactivate Diquat.[13]

  • Collect Wash Liquid: Use additional absorbent material to soak up the detergent slurry and place it in the same hazardous waste container.[9]

  • Final Rinse: Perform a final rinse with a small amount of water, absorb the rinse water, and add it to the waste container.

  • Seal and Store: Seal the container and store it in the hazardous waste accumulation area for professional disposal.

  • Contaminated PPE: Heavily contaminated clothing and other absorbent materials should not be reused. Discard them as hazardous waste along with the spill cleanup materials.

Pillar 3: Authoritative Grounding and Regulatory Compliance

The disposal of Diquat is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates the use of pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Once a pesticide is designated for disposal, it becomes a waste product subject to the Resource Conservation and Recovery Act (RCRA).[6]

Under RCRA, it is the generator's responsibility to determine if a waste is hazardous. Due to its toxicity and other hazardous characteristics, Diquat waste should always be managed as hazardous waste. The most reliable and compliant method for disposal is to work through your institution's EHS office or a certified hazardous waste management company. These entities are equipped to handle the transportation and ultimate disposal, typically via high-temperature incineration at a permitted facility, which is the most acceptable procedure for many pesticides.[13]

References

  • Nufarm Americas Inc. (2016). SAFETY DATA SHEET Diquat 2L. Greenbook.net. Retrieved from [Link]

  • Alligare. (2023). Diquat SDS. Alligare.com. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Lawless, E.W., Ferguson, T.L., & Meiners, A.F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diquat dibromide. PubChem. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2012). Diquat Chemical Fact Sheet. National Oceanic and Atmospheric Administration.
  • Agriculture and Environment Research Unit, University of Hertfordshire. (2022). Diquat dibromide. PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • World Health Organization. (2004). DIQUAT (addendum). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Paraquat Dichloride. Retrieved from [Link]

  • Liu, Y., et al. (2022). Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. ResearchGate. Retrieved from [Link]

  • ADAMA. (2022). SAFETY DATA SHEET: ADAMA DIQUAT. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: DIQUAT DIBROMIDE. Retrieved from [Link]

  • Bertol, E., et al. (2022). Diquat Poisoning: Care Management and Medico-Legal Implications. National Center for Biotechnology Information. Retrieved from [Link]

  • National Health and Medical Research Council. (2011). Diquat (ion), Diquat dibromide. Australian Drinking Water Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Yoshida, T., et al. (1994). Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat. PubMed. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Diquat in freshwater and marine water. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diquat Dipyridone
Reactant of Route 2
Diquat Dipyridone

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